5-Bromobenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOVPQORFBWFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073441 | |
| Record name | Benzofuran, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-07-5 | |
| Record name | Benzofuran, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofuran, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromobenzo[b]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromobenzofuran from 5-Bromosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic route for the preparation of 5-bromobenzofuran, a valuable heterocyclic building block in medicinal chemistry and materials science, starting from the readily available 5-bromosalicylaldehyde. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in the practical application of this synthesis.
Introduction
Benzofuran derivatives are integral scaffolds in a multitude of natural products and pharmacologically active compounds. The introduction of a bromine atom at the 5-position of the benzofuran ring provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate in the synthesis of complex molecular architectures. This guide outlines a robust and reproducible three-step synthesis commencing with 5-bromosalicylaldehyde. The synthetic strategy involves an initial Perkin-type condensation to form a substituted benzofuran, followed by hydrolysis and subsequent decarboxylation to yield the target compound.
Synthetic Pathway Overview
The synthesis of this compound from 5-bromosalicylaldehyde proceeds through a three-step sequence involving the formation and subsequent removal of a directing group at the 2-position of the benzofuran core.
Figure 1: Overall synthetic pathway for the preparation of this compound from 5-bromosalicylaldehyde.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of Ethyl this compound-2-carboxylate
This step involves the reaction of 5-bromosalicylaldehyde with ethyl bromoacetate in the presence of a base to form the benzofuran ring through an intramolecular condensation.[1]
Materials:
-
5-Bromosalicylaldehyde
-
Ethyl bromoacetate
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Ice water
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1.0 eq.) and cesium carbonate (1.0 eq.) in DMF.
-
Stir the mixture thoroughly at room temperature.
-
Slowly add ethyl bromoacetate (2.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 30 minutes.
-
Increase the reaction temperature to 120 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and stir vigorously for 30 minutes to precipitate the product.
-
Collect the precipitate by filtration, wash the filter cake with deionized water, and dry to obtain ethyl this compound-2-carboxylate as a yellow powdery solid.
Step 2: Hydrolysis of Ethyl this compound-2-carboxylate to this compound-2-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a standard base-catalyzed procedure.
Materials:
-
Ethyl this compound-2-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) (for acidification)
Procedure:
-
Dissolve ethyl this compound-2-carboxylate (1.0 eq.) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq.) to the mixture.
-
Heat the reaction mixture at reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound-2-carboxylic acid.
Step 3: Decarboxylation of this compound-2-carboxylic acid to this compound
The final step involves the removal of the carboxylic acid group to yield the target this compound. A microwave-assisted copper-catalyzed protodecarboxylation is an efficient method.[1]
Materials:
-
This compound-2-carboxylic acid
-
Copper(I) oxide (Cu₂O)
-
1,10-Phenanthroline
-
N-Methyl-2-pyrrolidone (NMP)
-
Quinoline
Procedure:
-
In an oven-dried 10 mL microwave vial, add this compound-2-carboxylic acid (1.0 mmol), Cu₂O (0.05 mmol), and 1,10-phenanthroline (0.10 mmol).
-
Make the reaction mixture inert by purging with an inert gas (e.g., argon or nitrogen).
-
Add a mixture of NMP (1.5 mL) and quinoline (0.5 mL) via syringe.
-
Seal the vial and subject the mixture to microwave irradiation at 190 °C for 15 minutes with a maximum power of 150 W.
-
After the reaction, cool the vial to room temperature.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with dilute acid (to remove quinoline) and brine, drying over anhydrous sulfate, and removal of the solvent under reduced pressure. Further purification can be achieved by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthetic protocol.
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromosalicylaldehyde, Ethyl bromoacetate | Cs₂CO₃ | DMF | 120 | 2 | ~60[1] |
| 2 | Ethyl this compound-2-carboxylate | NaOH or KOH | Ethanol/Water | Reflux | 2-4 | >90 (Typical) |
| 3 | This compound-2-carboxylic acid | Cu₂O, 1,10-phenanthroline | NMP, Quinoline | 190 (MW) | 0.25 | High (Typical) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2: General experimental workflow for the synthesis of this compound.
This guide provides a detailed and actionable protocol for the synthesis of this compound. Researchers are advised to adhere to all standard laboratory safety procedures when carrying out these chemical transformations. The provided yields are indicative and may vary based on the specific reaction scale and purification techniques employed.
References
An In-depth Technical Guide to the Mechanisms of 5-Bromobenzofuran Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzofuran is a key heterocyclic scaffold found in numerous biologically active compounds and serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis has been approached through various mechanistic pathways, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable yields. This technical guide provides a comprehensive overview of the core mechanisms for the formation of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.
Core Synthetic Mechanisms
The formation of the this compound core can be broadly categorized into four primary mechanistic pathways: the Rap-Stoermer reaction, palladium-catalyzed cross-coupling and cyclization, intramolecular cyclization, and the Perkin rearrangement. Each of these routes offers a strategic approach to the synthesis of this important molecule.
Rap-Stoermer Reaction
The Rap-Stoermer reaction is a classical and direct method for the synthesis of 2-acylbenzofurans from a substituted salicylaldehyde and an α-haloketone.[2][3][4] For the synthesis of this compound derivatives, this reaction commences with 5-bromosalicylaldehyde.
Mechanism:
The reaction is typically base-catalyzed and proceeds through a cascade of nucleophilic substitution, addition, and dehydration.[4] The base, often triethylamine or potassium carbonate, deprotonates the phenolic hydroxyl group of 5-bromosalicylaldehyde, forming a phenoxide. This phenoxide then acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction to form an ether intermediate. Subsequent intramolecular aldol-type condensation, followed by dehydration, leads to the formation of the furan ring.[2]
Caption: Mechanism of the Rap-Stoermer Reaction.
Quantitative Data:
| Starting Materials | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromosalicylaldehyde, 1-mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane | K₂CO₃ | - | - | - | - | [5] |
| Substituted Salicylaldehydes, α-Haloketones | Triethylamine | Neat | 130 | - | 81-97 | [2] |
| 5-Bromosalicylonitrile, Chloroacetone | K₂CO₃ | Acetone | Reflux | 8-10 | - |
Experimental Protocol: Synthesis of 2-Benzoyl-5-bromobenzofuran [6]
-
To a solution of 5-bromosalicylaldehyde (1.0 mmol) and phenacyl bromide (1.0 mmol) in an appropriate solvent, add potassium carbonate (1.5 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-benzoyl-5-bromobenzofuran.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
A powerful and versatile method for the synthesis of substituted benzofurans involves a palladium-catalyzed Sonogashira coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization.[7][8] To synthesize this compound, a suitable starting material would be 4-bromo-2-iodophenol. The higher reactivity of the carbon-iodine bond allows for selective coupling at the 2-position.[9]
Mechanism:
The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[10] The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide. Concurrently, the copper(I) salt activates the terminal alkyne to form a copper(I) acetylide. Transmetalation of the alkynyl group to the palladium complex, followed by reductive elimination, yields the 2-alkynylphenol intermediate. Subsequent intramolecular 5-exo-dig cyclization, often promoted by the catalyst system or a base, forms the benzofuran ring.[7][8]
Caption: Palladium-Catalyzed Sonogashira Coupling and Cyclization.
Quantitative Data:
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₄, CuI | i-Pr₂EtN | DMF | rt | 57 | [8] |
| 4-Bromo-2,6-diiodoaniline | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, PPh₃ | Amine | Anhydrous | 50-70 | High | [9] |
Experimental Protocol: General Procedure for Sonogashira Coupling/Cyclization [11][12]
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromo-2-iodophenol (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (4-10 mol%) in an anhydrous solvent (e.g., THF or DMF).
-
Add an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv) followed by the dropwise addition of the terminal alkyne (1.1-1.2 equiv).
-
Heat the reaction mixture (typically 50-80 °C) and monitor its progress using TLC.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Intramolecular Cyclization
The formation of this compound can also be achieved through the intramolecular cyclization of appropriately substituted precursors. A key strategy involves the base-promoted cyclization of compounds like 2-(4-bromo-2-formylphenoxy)acetic acid derivatives.
Mechanism:
In the presence of a base, the acidic proton of the methylene group adjacent to the ester or nitrile is abstracted, forming a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ortho-formyl group. The resulting alkoxide intermediate subsequently eliminates a leaving group (e.g., water after protonation) to form the furan ring.
Caption: Base-Promoted Intramolecular Cyclization.
Quantitative Data:
| Precursor | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-(4-bromo-2-formylphenoxy)hexanoic acid | Triethylamine | Toluene | 80 | 67 | [10] |
| 2-(4-bromo-2-cyanophenoxy)acetate | K₂CO₃ | DMF | - | - | |
| 2-(4-bromo-2-cyanophenoxy)acetamide | KOH | Alcohol | - | - |
Experimental Protocol: Synthesis of 2-n-Butyl-5-bromobenzofuran [10]
-
To a solution of 2-(4-bromo-2-formylphenoxy)hexanoic acid (0.144 mol) in toluene (250 ml), add anhydrous triethylamine (0.47 mol).
-
Slowly add benzenesulfonyl chloride (0.202 mol) at 80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a 5% aqueous sodium hydroxide solution.
-
Separate the organic phase and wash sequentially with dilute hydrochloric acid, deionized water, aqueous sodium hydroxide, and brine.
-
Concentrate the organic phase and purify the resulting oil by silica gel chromatography to yield 2-n-butyl-5-bromobenzofuran.
Perkin Rearrangement
The Perkin rearrangement provides a route to benzofuran-2-carboxylic acids from 3-halocoumarins.[13][14] To obtain a this compound derivative, a 6-bromo-3-halocoumarin would be the required starting material.
Mechanism:
The reaction is initiated by a base-catalyzed hydrolysis of the coumarin lactone ring, forming a carboxylate and a phenoxide.[15] This is followed by an intramolecular nucleophilic attack of the phenoxide on the vinyl halide, leading to ring closure and the formation of the benzofuran-2-carboxylic acid after an elimination step.[13][15]
Caption: Mechanism of the Perkin Rearrangement.
Quantitative Data:
| 3-Halocoumarin | Base | Solvent | Method | Time (min) | Yield (%) | Reference |
| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | NaOH | Ethanol | Microwave (300W) | 5 | 99 | [15] |
| 3-Bromocoumarins | NaOH | Ethanol | Reflux | 180 | Quantitative | [15] |
Experimental Protocol: Microwave-Assisted Perkin Rearrangement [15]
-
In a microwave reaction vessel, dissolve the 6-bromo-3-halocoumarin (1.0 equiv) in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Seal the vessel and subject it to microwave irradiation (e.g., 300W) for a short duration (e.g., 5 minutes) at a controlled temperature (e.g., 79 °C).
-
After cooling, acidify the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the this compound-2-carboxylic acid.
Conclusion
The synthesis of this compound can be accomplished through several robust and versatile mechanistic pathways. The choice of a particular method will depend on the availability of starting materials, the desired substitution pattern on the final product, and the scale of the synthesis. The Rap-Stoermer reaction offers a direct route from 5-bromosalicylaldehyde, while palladium-catalyzed methods provide flexibility in introducing various substituents. Intramolecular cyclizations are efficient for specifically designed precursors, and the Perkin rearrangement is a classic method for accessing the corresponding carboxylic acid derivative. This guide provides the foundational knowledge for researchers to select and optimize the most suitable synthetic strategy for their specific needs in the development of novel molecules incorporating the this compound scaffold.
References
- 1. researchportal.unamur.be [researchportal.unamur.be]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and oxidant properties of novel (this compound-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A green and convenient synthesis of 2-aroylbenzofurans in aqueous media - Arabian Journal of Chemistry [arabjchem.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 14. Perkin Rearrangement [drugfuture.com]
- 15. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzofuran is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural scaffold, featuring a bromine atom on the benzene ring of the benzofuran core, imparts distinct chemical properties and a versatile reactivity profile. This makes it an invaluable building block in the fields of medicinal chemistry, agrochemicals, and materials science. The bromine atom acts as a convenient handle for various chemical transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functionalities. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering detailed experimental protocols for key transformations and visual aids to elucidate reaction pathways.
Chemical Properties of this compound
This compound is a colorless to pale yellow liquid under standard conditions.[1] It is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol and ether.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₅BrO |
| Molecular Weight | 197.03 g/mol [1][2] |
| CAS Number | 23145-07-5[1][2] |
| Appearance | Colorless to pale yellow liquid[1] |
| Melting Point | 8 °C[3] |
| Boiling Point | 226 °C (lit.)[3] |
| Density | 1.573 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.605[3] |
| Flash Point | 95.2 °C[1] |
| Solubility | Sparingly soluble in water; soluble in ethanol and ether.[1] |
Spectroscopic Data
Mass Spectrometry (GC-MS): The mass spectrum of this compound shows characteristic peaks corresponding to the molecular ion and its isotopic pattern due to the presence of bromine.
-
Major Peaks: m/z 196 (M+), 198 (M+2)[4]
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzofuran ring system. The protons on the furan ring (at positions 2 and 3) will likely appear as doublets, while the protons on the benzene ring will exhibit a more complex splitting pattern due to the bromine substituent.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the benzofuran core. The carbon atom attached to the bromine will be significantly influenced, and its chemical shift can be predicted based on empirical data for bromoarenes.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching of the aromatic and furan rings (in the 1600-1450 cm⁻¹ region), and C-O-C stretching of the ether linkage. The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers.
Reactivity of this compound
The reactivity of this compound is dominated by the presence of the bromine atom, which makes it an excellent substrate for a variety of synthetic transformations. The benzofuran ring system itself can also undergo electrophilic substitution, although the bromine atom influences the regioselectivity of such reactions.
Cross-Coupling Reactions
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound readily participates in Suzuki couplings to introduce aryl or vinyl substituents at the 5-position.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
Procedure (Conventional Heating): [1][5]
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).
-
Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure (Microwave Irradiation): [1]
-
To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 0.1 mol% of a suitable Pd(II)-complex), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20-30 minutes), with stirring.
-
After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature.
-
Work-up and purify the product as described in the conventional heating method.
Caption: Suzuki-Miyaura coupling of this compound.
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This compound can be coupled with various alkenes to introduce vinyl groups at the 5-position.
Experimental Protocol: Heck-Mizoroki Reaction of 2-acetyl-5-bromobenzofuran with Styrene [6]
Materials:
-
2-acetyl-5-bromobenzofuran
-
Styrene (or other alkene)
-
Palladium catalyst (e.g., a Pd(II)-complex, 0.25 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Additive (e.g., Tetrabutylammonium bromide (TBAB))
-
Solvent (e.g., Dimethylformamide (DMF))
Procedure (Conventional Heating): [6]
-
In a reaction vessel, combine 2-acetyl-5-bromobenzofuran, the palladium catalyst, the base (Et₃N), and the additive (TBAB) in the solvent (DMF).
-
Add the alkene (e.g., styrene).
-
Heat the mixture at a specified temperature (e.g., 130 °C) for a designated time (e.g., 4 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture.
-
Perform an appropriate aqueous work-up, typically involving extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Procedure (Microwave Irradiation): [6]
-
In a microwave reaction vial, combine the reactants, catalyst, base, and additive in the chosen solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at a specific power and temperature (e.g., 250 Watt at 160 °C) for a shorter duration (e.g., 5 minutes).
-
After cooling, work-up and purify the product as described for the conventional method.
Caption: Heck-Mizoroki reaction workflow.
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is highly effective for introducing alkynyl moieties onto the 5-position of the benzofuran ring.
Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne [7][8]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous solvent (e.g., THF) and the degassed base (e.g., triethylamine).
-
To the stirred solution, add the palladium catalyst and copper(I) iodide.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycles in Sonogashira coupling.
Electrophilic Substitution
The benzofuran ring system can undergo electrophilic substitution. The bromine atom at the 5-position is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, the inherent reactivity of the furan ring often leads to substitution at the 2-position.
Experimental Protocol: Electrophilic Bromination of Benzofuran to this compound [9]
This protocol describes the synthesis of this compound from benzofuran, illustrating an electrophilic substitution on the parent heterocycle.
Materials:
-
Benzofuran
-
Ammonium bromide (NH₄Br)
-
Acetic acid (AcOH)
-
Water (H₂O)
-
Electrolysis setup (for electro-bromination)
Procedure (Electro-bromination): [9]
-
In an electrolysis cell, prepare a solution of benzofuran in a mixture of acetic acid and water (e.g., 100:1 ratio).
-
Add ammonium bromide as the bromine source and supporting electrolyte.
-
Apply a constant current to the solution.
-
The reaction proceeds with the electrochemical generation of the brominating species.
-
Monitor the reaction progress to ensure the formation of this compound as the primary product.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.
-
Purify the product by distillation or chromatography.
Metallation
The bromine atom of this compound can be exchanged with a metal, such as lithium or magnesium, to form an organometallic intermediate. These intermediates are potent nucleophiles and can react with a variety of electrophiles to introduce new functional groups at the 5-position.
Experimental Protocol: Lithiation of a Benzofuran Derivative [10]
This is a general procedure for the lithiation of a benzofuran, which can be adapted for this compound to achieve halogen-metal exchange.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or other organolithium reagent
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Electrophile (e.g., CO₂, aldehydes, ketones)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organolithium reagent (e.g., n-BuLi) to the solution.
-
Stir the mixture at low temperature for a specified time to allow for the halogen-metal exchange to occur, forming 5-lithiobenzofuran.
-
Add the desired electrophile to the solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its chemical properties, particularly the presence of the bromine atom, allow for a wide range of chemical transformations. The cross-coupling reactions, electrophilic substitutions, and metallation reactions discussed in this guide highlight the synthetic utility of this compound. The provided experimental protocols offer a starting point for researchers to utilize this compound in the synthesis of novel and complex molecules for various applications in drug discovery and materials science. The continued exploration of the reactivity of this compound is expected to lead to the development of new synthetic methodologies and the discovery of new molecules with significant biological and material properties.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound 97 23145-07-5 [sigmaaldrich.com]
- 4. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Lithiation in flavones, chromones, coumarins, and benzofuran derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Spectroscopic Data of 5-Bromobenzofuran: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromobenzofuran, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of directly published experimental spectra for this compound, the NMR data presented here are predicted values based on the analysis of the parent molecule, benzofuran, and established substituent effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.8 | d | ~2.0 | H-4 |
| ~7.6 | d | ~2.2 | H-2 |
| ~7.5 | dd | ~8.7, 2.0 | H-6 |
| ~7.4 | d | ~8.7 | H-7 |
| ~6.8 | d | ~2.2 | H-3 |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm. Note: Predicted values are based on the known spectrum of benzofuran and the expected electronic effects of the bromine substituent.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C-7a |
| ~145.0 | C-2 |
| ~130.0 | C-3a |
| ~128.0 | C-6 |
| ~125.0 | C-4 |
| ~116.0 | C-5 |
| ~112.0 | C-7 |
| ~107.0 | C-3 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm. Note: Predicted values are based on the known spectrum of benzofuran and the expected electronic effects of the bromine substituent.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretching |
| ~1250 | Strong | Aryl-O stretch (furan ring) |
| ~880-800 | Strong | C-H out-of-plane bending (substituted benzene) |
| ~750 | Strong | C-Br stretch |
Note: This table presents characteristic absorption bands expected for this compound based on its functional groups.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 198 | High | [M+2]⁺ molecular ion (due to ⁸¹Br isotope) |
| 196 | High | [M]⁺ molecular ion (due to ⁷⁹Br isotope) |
| 117 | Medium | [M - Br]⁺ |
| 89 | Medium | [M - Br - CO]⁺ |
Ionization Mode: Electron Ionization (EI). The presence of two peaks of nearly equal intensity at m/z 196 and 198 is characteristic of a compound containing one bromine atom.[1]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2]
-
If the sample does not fully dissolve, gentle vortexing or sonication can be applied.[2]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4][5]
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.[2]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[2]
-
Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Acquire the spectrum.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrals to elucidate the structure.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small drop of liquid this compound or a small amount of the solid directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.
-
-
Sample Preparation (Solution) :
-
Dissolve a small amount of this compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).[6]
-
Transfer the solution to a liquid IR cell (e.g., NaCl or KBr plates).
-
-
Data Acquisition :
-
Place the ATR accessory or the liquid cell into the sample compartment of the IR spectrometer.
-
Acquire a background spectrum of the empty ATR crystal or the solvent-filled cell.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis :
Mass Spectrometry (MS)
-
Sample Introduction :
-
Ionization :
-
Mass Analysis :
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]
-
-
Detection :
-
The separated ions are detected, and their abundance is recorded.[11]
-
-
Data Analysis :
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak(s) to determine the molecular weight. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
References
- 1. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. webassign.net [webassign.net]
- 7. Experimental Design [web.mit.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Solubility of 5-Bromobenzofuran in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Bromobenzofuran, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a robust experimental protocol for researchers to determine the solubility of this compound in a range of common organic solvents.
Introduction to this compound and its Solubility
This compound (CAS No: 23145-07-5) is a heterocyclic compound with a molecular formula of C₈H₅BrO. It is a colorless to pale yellow liquid at room temperature.[1] In drug discovery and development, the solubility of a lead compound or intermediate is a pivotal physicochemical property that influences its bioavailability, formulation, and overall viability as a drug candidate. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), making it a critical parameter to assess in the early stages of research. While qualitatively described as having good solubility in organic solvents like ethanol and ether, precise quantitative data is essential for reproducible and scalable chemical processes.[1]
Principles of Solubility
The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution in equilibrium with an excess of the substance. For a liquid solute like this compound in an organic solvent, this is often referred to as miscibility. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. The polarity of common organic solvents can be a useful guide for predicting general solubility trends.
Quantitative Solubility Data
| Solvent Class | Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Alcohols | Methanol | 5.1 | 25 | ||
| Ethanol | 4.3 | 25 | |||
| Isopropanol | 3.9 | 25 | |||
| Ketones | Acetone | 5.1 | 25 | ||
| Methyl Ethyl Ketone | 4.7 | 25 | |||
| Esters | Ethyl Acetate | 4.4 | 25 | ||
| Ethers | Diethyl Ether | 2.8 | 25 | ||
| Tetrahydrofuran (THF) | 4.0 | 25 | |||
| Aromatic Hydrocarbons | Toluene | 2.4 | 25 | ||
| Halogenated Solvents | Dichloromethane | 3.1 | 25 | ||
| Chloroform | 4.1 | 25 | |||
| Aprotic Polar Solvents | Acetonitrile | 5.8 | 25 | ||
| Dimethylformamide (DMF) | 6.4 | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 |
Polarity Index values are approximate and can vary slightly based on the scale used.
Experimental Protocol: Determination of Thermodynamic Solubility
The most reliable method for determining the true equilibrium or thermodynamic solubility of a compound is the shake-flask method .[2][3] This method involves equilibrating an excess amount of the solute with the solvent for a sufficient period to reach saturation. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (purity >97%)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, compatible with the organic solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system with a UV detector
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. An excess is confirmed by the presence of an undissolved phase after equilibration.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[4]
-
After agitation, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved this compound to settle.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring no undissolved material is disturbed.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any microscopic undissolved particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification Method 1: UV-Vis Spectroscopy
This method is suitable due to the strong UV absorbance of aromatic compounds like this compound.[5]
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of serial dilutions to create at least five calibration standards of known concentrations.[6]
-
-
Analysis:
-
Determine the wavelength of maximum absorbance (λ_max) for this compound in the specific solvent by scanning a standard solution.
-
Measure the absorbance of the blank (pure solvent), each calibration standard, and the prepared sample solution at the λ_max.
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Account for the dilution factor to determine the concentration of the original saturated solution.
-
Express the solubility in the desired units (e.g., g/100 mL or mol/L).
-
Quantification Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity and is an excellent alternative, especially if the solvent has significant UV absorbance or if impurities are present.[7]
-
Preparation of Calibration Standards:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable for small organic molecules.[7]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common starting point. The composition should be optimized to achieve a good peak shape and retention time for this compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Consistent for all standards and samples (e.g., 10 µL).
-
Detection: UV detector set at the λ_max of this compound.
-
-
Analysis:
-
Inject the calibration standards and the prepared sample solution into the HPLC system.
-
Plot a calibration curve of the peak area versus concentration for the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Apply the dilution factor to calculate the concentration in the original saturated solution.
-
Convert the concentration to the final desired units of solubility.
-
Conclusion
This guide provides a detailed framework for the experimental determination of the solubility of this compound in common organic solvents. By following the standardized shake-flask method and employing precise analytical quantification, researchers can generate the reliable and accurate solubility data essential for advancing their work in chemical synthesis, process development, and pharmaceutical research. The provided table template and workflow diagram serve as practical tools to support these experimental efforts.
References
- 1. sciencing.com [sciencing.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. enamine.net [enamine.net]
- 5. aai.solutions [aai.solutions]
- 6. How to Calibrate a UV-Vis Spectrophotometer [synapse.patsnap.com]
- 7. Small Molecule HPLC [sigmaaldrich.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
The Enigmatic Status of 5-Bromobenzofuran Derivatives: A Survey of Synthetic Origins and Biological Potential
A comprehensive review of scientific literature reveals a notable absence of 5-Bromobenzofuran derivatives as naturally occurring compounds. Despite the prevalence of other brominated aromatic compounds and a wide array of benzofuran derivatives isolated from terrestrial and marine organisms, the 5-bromo substituted benzofuran core has, to date, only been accessible through synthetic chemistry. This technical guide explores the synthetic pathways developed for their creation, summarizes their evaluated biological activities, and provides detailed experimental protocols for their synthesis, offering valuable insights for researchers, scientists, and drug development professionals.
Natural Occurrence: An Unfruitful Search
Extensive searches of chemical and biological databases have not yielded any definitive reports on the isolation and characterization of this compound derivatives from natural sources such as marine sponges, algae, tunicates, or terrestrial plants. While these organisms are rich sources of other halogenated and benzofuran-containing natural products, the specific 5-bromo substitution pattern on the benzofuran scaffold appears to be absent in nature's chemical inventory. The scientific literature, however, is rich with methodologies for the chemical synthesis of these compounds, suggesting their importance lies in medicinal chemistry and materials science rather than in the field of natural products.[1][2][3][4]
Synthetic Pathways to this compound Derivatives
The primary route for the synthesis of this compound derivatives commences with commercially available and relatively inexpensive starting materials, most notably 5-bromosalicylaldehyde. Various synthetic strategies have been employed to construct the benzofuran core and introduce further diversity at other positions.
A common and effective method involves the reaction of 5-bromosalicylaldehyde with α-halo ketones or esters, followed by an intramolecular cyclization. This approach allows for the introduction of various substituents at the 2- and 3-positions of the benzofuran ring.
Another key synthetic transformation is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, which utilizes a this compound intermediate to introduce a wide range of aryl or vinyl groups.[1][2] This versatility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Representative Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of this compound derivatives, highlighting key reaction types.
Biological Activities of Synthetic this compound Derivatives
The interest in this compound derivatives is primarily driven by their potential pharmacological activities. Synthetic analogs have been evaluated for a range of biological effects, with the most promising results observed in the areas of anticancer and antimicrobial research. The bromine atom at the 5-position can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with biological targets.
| Compound Class | Biological Activity | Key Findings | References |
| This compound-based heterocycles | Antimicrobial | Showed promising activity against various bacterial and fungal strains. | [4] |
| (this compound-2-yl)ketonethiosemicarbazones | Oxidant properties | Induced oxidative stress in rats. | [5] |
| 5-Bromo-3-(2-phenethyl)benzofuran-2-yl derivatives | Tau oligomer inhibition | Investigated as potential agents for neurodegenerative diseases. | [6] |
| This compound analogues | Anticancer | Exhibited cytotoxic effects against various cancer cell lines. | [7] |
Experimental Protocols for Synthesis
Due to the absence of natural sources, this section provides a representative experimental protocol for the synthesis of a this compound derivative, based on published literature.
Synthesis of (this compound-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone
This synthesis serves as an example of constructing a more complex this compound derivative.
Step 1: Preparation of (this compound-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone [5]
-
Reactants: 5-bromosalicylaldehyde, 1-mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane, and potassium carbonate.
-
Procedure: A mixture of 5-bromosalicylaldehyde, 1-mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane, and potassium carbonate is refluxed in a suitable solvent (e.g., acetone or ethanol).
-
Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired product.
Synthesis of (this compound-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone[6]
-
Reactants: (this compound-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone and thiosemicarbazide.
-
Procedure: The ketone synthesized in Step 1 is reacted with thiosemicarbazide in a suitable solvent, often with a catalytic amount of acid.
-
Work-up: The resulting thiosemicarbazone typically precipitates from the reaction mixture upon cooling and can be collected by filtration and recrystallized to obtain the pure product.
Conclusion
While the quest for naturally occurring this compound derivatives has thus far been unsuccessful, the synthetic accessibility of this scaffold has opened avenues for the exploration of its biological potential. The methodologies developed for their synthesis are robust and allow for the creation of diverse molecular architectures. The preliminary biological data, particularly in the areas of anticancer and antimicrobial research, suggest that this compound derivatives are a promising class of compounds for further investigation in drug discovery programs. Future research will likely focus on the optimization of their biological activities through systematic structural modifications and a deeper understanding of their mechanisms of action. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this synthetically derived, yet biologically intriguing, class of molecules.
References
- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis, Reactions and Biological Evaluation of Some Novel this compound-Based Heterocycles [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. US11306075B2 - Benzofuran, benzothiophene, and indole analogs that inhibit the formation of tau oligomers and their method of use - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
The 5-Bromobenzofuran Scaffold: A Privileged Core in Drug Discovery
A Technical Guide to the Potential Biological Activities, Experimental Evaluation, and Therapeutic Promise of 5-Bromobenzofuran Derivatives.
For Researchers, Scientists, and Drug Development Professionals.
The benzofuran moiety, a heterocyclic system composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2] The introduction of a bromine atom at the 5-position of the benzofuran scaffold creates a versatile building block, this compound, whose derivatives have demonstrated significant potential across several therapeutic areas. Halogenation, particularly bromination, is a well-established strategy in drug design to enhance binding affinity, metabolic stability, and overall biological activity.[3][4] This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, detailed experimental protocols for their evaluation, and a look into the signaling pathways they modulate.
Core Biological Activities
Derivatives of the this compound scaffold have exhibited promising activity in three primary areas: oncology, infectious diseases, and inflammation.
Anticancer Activity
The cytotoxic potential of brominated benzofurans against various cancer cell lines is well-documented.[5][6] The presence of bromine, often in combination with other functional groups, can significantly enhance the anticancer effects.[4][7] These compounds are thought to exert their activity through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][5]
Antimicrobial Activity
The furan nucleus is a common feature in many antimicrobial agents, and bromo-substituted benzofuran derivatives have shown potent activity against a range of bacteria and fungi.[1][8] The inhibitory activity of these compounds is often attributed to their interaction with essential microbial enzymes or cellular structures.[9] Some derivatives have shown excellent activity against Gram-negative bacteria and notable antifungal activity against species like Candida albicans.[9][10]
Anti-inflammatory Activity
Benzofuran derivatives have been investigated for their ability to mitigate inflammatory responses.[11][12] Certain hybrid molecules incorporating the benzofuran scaffold have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[13][14][15] The mechanism of action is often linked to the downregulation of pro-inflammatory signaling pathways such as NF-κB and MAPK.[12][13]
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data for various this compound and related benzofuran derivatives, showcasing their potential in different therapeutic areas.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound ID | Derivative Description | Cancer Cell Line | IC50 (µM) | Reference |
| 1c | 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran | HeLa (Cervical) | 25 | [5] |
| K562 (Leukemia) | 30 | [5] | ||
| MOLT-4 (Leukemia) | 180 | [5] | ||
| 1e | 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | HeLa (Cervical) | 40 | [5] |
| K562 (Leukemia) | 35 | [5] | ||
| MOLT-4 (Leukemia) | 45 | [5] | ||
| 3a | Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | HeLa (Cervical) | 20 | [5] |
| K562 (Leukemia) | 25 | [5] | ||
| MOLT-4 (Leukemia) | 30 | [5] | ||
| 3d | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | HeLa (Cervical) | 35 | [5] |
| K562 (Leukemia) | 40 | [5] | ||
| MOLT-4 (Leukemia) | 30 | [5] | ||
| Compound 16 | Benzofuran and N-aryl piperazine hybrid | A549 (Lung) | 0.12 | [14][16] |
| SGC7901 (Gastric) | 2.75 | [14][16] |
Table 2: Antimicrobial Activity of Halogenated Benzofuran Derivatives
| Compound ID | Derivative Description | Microbial Strain | Activity Type | MIC (µg/mL) | Reference |
| III, IV, VI | Halogenated 3-Benzofurancarboxylic acids | Gram-positive cocci | Antibacterial | 50 - 200 | [10] |
| III, VI | Halogenated 3-Benzofurancarboxylic acids | Candida albicans | Antifungal | 100 | [10] |
| III, VI | Halogenated 3-Benzofurancarboxylic acids | Candida parapsilosis | Antifungal | 100 | [10] |
| Compound 1 | Azabenzofuran from Penicillium crustosum | Salmonella typhimurium | Antibacterial | 12.5 | [15] |
| Escherichia coli | Antibacterial | 25 | [15] | ||
| Staphylococcus aureus | Antibacterial | 12.5 | [15] | ||
| Compound 6 | Benzofuran from Penicillium crustosum | Penicillium italicum | Antifungal | 12.5 | [15] |
| Colletotrichum musae | Antifungal | 12.5 - 25 | [15] |
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound ID | Derivative Description | Assay | IC50 (µM) | Reference |
| Compound 16 | Benzofuran and N-aryl piperazine hybrid | NO Production Inhibition (LPS-stimulated RAW-264.7) | 5.28 | [14][16] |
| Compound 5d | Piperazine/benzofuran hybrid | NO Production Inhibition (LPS-stimulated RAW-264.7) | 52.23 | [13] |
| Compound 1 | Azabenzofuran from Penicillium crustosum | NO Production Inhibition (LPS-stimulated RAW-264.7) | 17.3 | [15] |
| Compound 4 | Azabenzofuran from Penicillium crustosum | NO Production Inhibition (LPS-stimulated RAW-264.7) | 16.5 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the biological activity of this compound derivatives.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3]
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[5]
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[3]
-
Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.[3]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[3]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of compounds on the production of nitric oxide in LPS-stimulated macrophages.[13]
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at 540 nm.
-
Calculation: The amount of nitrite is calculated from a sodium nitrite standard curve, and the percentage of inhibition is determined relative to LPS-stimulated cells without compound treatment.
Visualizations: Pathways and Workflows
Diagrams of key signaling pathways and experimental workflows provide a visual understanding of the mechanisms and methodologies involved.
Caption: PI3K/Akt/mTOR pathway with potential inhibition by this compound derivatives.
Caption: NF-κB signaling pathway and its inhibition in anti-inflammatory response.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Conclusion and Future Directions
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of the bromine atom at the 5-position provides a handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Future research should focus on the synthesis of novel this compound derivatives and their evaluation against a wider range of biological targets. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity. Furthermore, in vivo studies are needed to validate the therapeutic potential of the most promising compounds identified in vitro. The continued exploration of this versatile scaffold holds great promise for the development of new and effective therapeutic agents.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. ijpbs.com [ijpbs.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. This compound-3-carboxylic acid | 461663-79-6 | Benchchem [benchchem.com]
- 11. jopcr.com [jopcr.com]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 5-Bromobenzofuran, a key heterocyclic scaffold in medicinal chemistry and materials science. While specific experimental data for electrophilic substitutions on this compound is limited in readily available literature, this document extrapolates from the known reactivity of benzofuran and its derivatives to predict reaction outcomes and provide representative experimental protocols. This guide covers the core principles of reactivity and regioselectivity, detailed methodologies for key electrophilic substitution reactions, and quantitative data presented for comparative analysis.
Core Principles: Reactivity and Regioselectivity of this compound
Benzofuran is an aromatic heterocyclic compound with a furan ring fused to a benzene ring. The electron-rich nature of the furan ring makes it susceptible to electrophilic attack. Theoretical and experimental studies on benzofuran itself indicate that electrophilic substitution preferentially occurs at the C2 position of the furan ring. This is due to the greater stabilization of the cationic intermediate (sigma complex) formed upon attack at this position, where the positive charge can be effectively delocalized over the adjacent benzene ring.
The presence of a bromine atom at the C5 position of the benzene ring in this compound introduces additional electronic and steric factors that influence its reactivity in electrophilic substitution reactions. Bromine is a deactivating group due to its electron-withdrawing inductive effect, which reduces the overall electron density of the aromatic system and thus decreases the rate of electrophilic attack compared to unsubstituted benzofuran. However, bromine is also an ortho-, para-director due to the resonance effect of its lone pairs.
Considering the inherent preference for substitution at the C2 position of the benzofuran ring system, the primary electrophilic attack is still expected to occur on the furan ring. The deactivating effect of the bromine at C5 would likely make the reaction conditions for substitution at the furan ring positions more forcing than for unsubstituted benzofuran.
For electrophilic attack on the benzene ring, the bromine atom at C5 will direct incoming electrophiles to the ortho (C4 and C6) and para (C7) positions. However, substitution on the benzene ring is generally less favorable than on the furan ring in benzofurans.
Therefore, the expected order of reactivity for electrophilic substitution on this compound is:
C2 > C3 > Benzene Ring Positions (C4, C6, C7)
Key Electrophilic Substitution Reactions of this compound
This section details the methodologies for key electrophilic substitution reactions. It is important to note that the following protocols are representative examples based on reactions with benzofuran or closely related derivatives, as specific procedures for this compound are not widely reported. The reaction conditions may require optimization for this compound.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. For benzofurans, this is typically achieved using a mixture of nitric acid and a dehydrating agent.
Expected Product: 2-Nitro-5-bromobenzofuran
Experimental Protocol:
-
Reagents: this compound, Nitric acid (fuming), Acetic anhydride.
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetic anhydride at 0 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Halogenation (Bromination)
Halogenation involves the introduction of a halogen atom. Bromination of benzofurans can be achieved using various brominating agents.
Expected Product: 2,5-Dibromobenzofuran
Experimental Protocol:
-
Reagents: this compound, N-Bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
-
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst.
Expected Product: 2-Acyl-5-bromobenzofuran
Experimental Protocol:
-
Reagents: this compound, Acetyl chloride (or another acyl chloride), Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15-30 minutes at 0 °C to form the acylium ion complex.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting ketone by column chromatography or recrystallization.
-
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically carried out using concentrated or fuming sulfuric acid.
Expected Product: this compound-2-sulfonic acid
Experimental Protocol:
-
Reagents: this compound, Fuming sulfuric acid (oleum).
-
Procedure:
-
Carefully add this compound (1.0 eq) to fuming sulfuric acid (excess) at 0 °C with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by observing the dissolution of the starting material.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid product.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from water or by conversion to its salt.
-
Data Presentation
| Reaction | Electrophile | Major Product | Hypothetical Yield (%) |
| Nitration | NO₂⁺ | 2-Nitro-5-bromobenzofuran | 60-75 |
| Bromination | Br⁺ | 2,5-Dibromobenzofuran | 70-85 |
| Friedel-Crafts Acylation | CH₃CO⁺ | 2-Acetyl-5-bromobenzofuran | 50-65 |
| Sulfonation | SO₃ | This compound-2-sulfonic acid | 80-90 |
Mandatory Visualizations
General Mechanism of Electrophilic Aromatic Substitution on this compound
Caption: General mechanism of electrophilic substitution on this compound.
Regioselectivity of Electrophilic Attack on this compound
Caption: Predicted regioselectivity of electrophilic attack on this compound.
Conclusion
This compound is a versatile substrate for electrophilic substitution reactions, with the C2 position being the most probable site of attack. The presence of the bromine atom at C5 deactivates the ring system towards electrophilic substitution but also provides a handle for further functionalization through cross-coupling reactions. While specific experimental data is sparse, the principles of electrophilic aromatic substitution on benzofurans provide a strong predictive framework for designing synthetic routes to novel this compound derivatives. Further research is warranted to fully explore and document the specific reaction conditions and quantitative outcomes for the electrophilic substitution reactions of this important heterocyclic compound.
An In-depth Technical Guide to the Synthesis of 5-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Bromobenzofuran, a key intermediate in the development of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and comparative quantitative data for the most prevalent synthetic strategies.
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry, forming the core structure of numerous biologically active molecules. Its synthesis is a critical step in the development of novel therapeutics. This guide explores the most common and effective methods for its preparation, providing detailed experimental procedures and comparative data to aid researchers in selecting the optimal synthetic route for their specific needs.
Synthetic Strategies
Several key strategies have been established for the synthesis of this compound. The most prominent methods start from readily available precursors such as 4-bromophenol and 5-bromosalicylaldehyde. Other notable approaches include intramolecular Wittig reactions and palladium-catalyzed Sonogashira couplings, which offer alternative pathways to this important molecule.
Synthesis from 4-Bromophenol
A widely employed and scalable method for the synthesis of this compound begins with 4-bromophenol. This two-step process involves the initial formation of an intermediate, 1-bromo-4-(2,2-dimethoxyethoxy)benzene, followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol:
Step 1: Synthesis of 1-bromo-4-(2,2-dimethoxyethoxy)benzene
-
To a 50 L reactor, add 21 L of dimethylformamide (DMF).
-
Sequentially add 6.3 kg of p-bromophenol, 5.75 kg of potassium carbonate, and 9 kg of 2-bromoacetaldehyde dimethyl acetal in batches.
-
Initiate stirring and heat the mixture to reflux for 29 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
-
After the reaction is complete, distill off the majority of the DMF.
-
To the residue, add 12 L of water and 12 L of ethyl acetate and stir the mixture for two hours to ensure thorough mixing.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase twice more with 6 L of ethyl acetate each time.
-
Combine all organic phases and wash twice with 6 L of water.
-
Dry the combined organic phase over anhydrous sodium sulfate overnight to obtain the crude product.
Step 2: Synthesis of this compound
-
In a 50 L reactor, add 20 L of chlorobenzene.
-
Add the crude 1-bromo-4-(2,2-dimethoxyethoxy)benzene (approximately 5.1 kg) from the previous step, followed by 12 kg of phosphoric acid.
-
Begin stirring and heat the mixture to reflux for 22 hours, monitoring the reaction by TLC and GC.
-
Once the reaction is complete, cool the solution to room temperature and separate the lower layer.
-
Wash the organic phase with 8 L of water and 8 L of 2 mol/L sodium hydroxide solution.
-
Dry the organic phase over anhydrous sodium sulfate overnight.
-
Remove the majority of the chlorobenzene by distillation.
-
Perform vacuum distillation to obtain the crude this compound (approximately 2.9 kg).
-
Further purification by rectification yields the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Bromophenol | |
| Overall Yield | 62.3 - 63.2% | |
| Purity | >98.0% |
Logical Workflow for Synthesis from 4-Bromophenol:
Caption: Synthetic pathway from 4-Bromophenol to this compound.
Synthesis from 5-Bromosalicylaldehyde
Another important route to benzofuran derivatives starts from 5-bromosalicylaldehyde. This method often involves the formation of an intermediate, such as a nitrile, followed by cyclization. While detailed protocols for the direct synthesis of the parent this compound are less common in the reviewed literature, the synthesis of closely related 2-substituted and 3-amino-5-bromobenzofurans is well-documented.[1]
Experimental Protocol (for 3-Amino-5-bromobenzofuran derivatives):
Step 1: Synthesis of 5-Bromosalicylonitrile
-
Treat 5-Bromosalicylaldehyde (0.05 mol) with hydroxylamine hydrochloride (0.055 mol) in anhydrous dimethylformamide.
-
Gently reflux the mixture for 20 minutes.
-
Pour the contents into cold water to precipitate the solid 5-bromosalicylonitrile.[1]
Step 2: Cyclization to 3-Amino-5-bromobenzofuran-2-carboxamide
-
Condense 5-bromosalicylonitrile with chloroacetamide to yield 4-bromo-2-cyanophenoxyacetamide.
-
Undergo cyclization with potassium hydroxide in alcohol to give 5-bromo-3-amino-2-benzofurancarboxamide.[1]
Step 3: Alternative Cyclization with Chloroacetone
-
A mixture of 5-bromosalicylonitrile (0.01 mol), chloroacetone, and anhydrous potassium carbonate in anhydrous acetone is prepared.
-
The reaction mixture is heated at reflux temperature for 8-10 hours to yield 5-bromo-3-amino-2-acetylbenzofuran.[1]
Quantitative Data for Derivative Synthesis:
| Derivative | Starting Material | Yield | Reference |
| 5-Bromo-3-amino-2-acetylbenzofuran | 5-Bromosalicylonitrile | Not Specified | |
| Ethyl 5-bromo-3-amino-2-benzofurancarboxylate | 5-Bromosalicylonitrile | Not Specified |
Signaling Pathway for Derivative Synthesis from 5-Bromosalicylaldehyde:
Caption: Synthesis of this compound derivatives from 5-Bromosalicylaldehyde.
Other Synthetic Approaches
While the routes starting from 4-bromophenol and 5-bromosalicylaldehyde are the most established, other methods such as the intramolecular Wittig reaction and palladium-catalyzed Sonogashira coupling are also utilized for the synthesis of the benzofuran core.
-
Intramolecular Wittig Reaction: This approach can be employed for the synthesis of benzofurans through the reaction of an appropriate phosphorus ylide with a suitably substituted aromatic aldehyde or ketone.
-
Palladium-Catalyzed Sonogashira Coupling: This cross-coupling reaction can be used to form a key C-C bond in the benzofuran ring system, typically by coupling a terminal alkyne with an aryl halide.
Detailed experimental protocols and specific quantitative data for the synthesis of the parent this compound using these methods are not as readily available in the current literature.
Summary of Quantitative Data
The following table summarizes the available quantitative data for the primary synthetic route to this compound.
| Starting Material | Synthetic Method | Key Reagents | Reaction Time | Temperature | Yield | Purity |
| 4-Bromophenol | Two-step: Alkylation and Cyclization | 2-Bromoacetaldehyde dimethyl acetal, K₂CO₃, DMF; H₃PO₄, Chlorobenzene | 29h (Step 1), 22h (Step 2) | Reflux | 62.3-63.2% | >98.0% |
Conclusion
The synthesis of this compound is most reliably and scalably achieved through a two-step process starting from 4-bromophenol. This method provides good yields and high purity, making it suitable for industrial applications. While routes starting from 5-bromosalicylaldehyde are effective for producing various derivatives, a direct and high-yielding protocol for the parent compound is less documented. Alternative methods like the intramolecular Wittig reaction and Sonogashira coupling offer potential avenues for synthesis, though specific applications to this compound require further investigation and optimization. This guide provides researchers with the foundational knowledge and detailed protocols to effectively synthesize this important pharmaceutical intermediate.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Bromobenzofuran with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 5-Bromobenzofuran with various arylboronic acids. This reaction is a powerful tool for the synthesis of 5-arylbenzofurans, a class of compounds with significant potential in drug discovery and development due to their presence in numerous biologically active molecules.[1][2][3]
The Suzuki coupling offers a versatile and efficient method for creating carbon-carbon bonds with high functional group tolerance under relatively mild conditions.[4][5][6][7] The methodologies described herein are applicable for the synthesis of diverse libraries of 5-arylbenzofuran derivatives, which are valuable for structure-activity relationship (SAR) studies in medicinal chemistry.[3][8]
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and isolated yields for the Suzuki coupling of a this compound derivative (methyl this compound-2-carboxylate) with a variety of arylboronic acids, demonstrating the versatility of this reaction.
Table 1: Suzuki Cross-Coupling of Methyl this compound-2-carboxylate with Various Arylboronic Acids [9][10]
| Entry | Arylboronic Acid | Product | Catalyst | Base | Solvent | Method | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 2-quinolinealdoxime-Pd(II)-complex (0.1 mol%) | Cs₂CO₃ | Toluene | Microwave (200W, 150°C) | 23 | 93 |
| 2 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 2-quinolinealdoxime-Pd(II)-complex (0.1 mol%) | Cs₂CO₃ | Toluene | Microwave (200W, 150°C) | 25 | 96 |
| 3 | 4-Methylphenylboronic acid | Methyl 5-(4-methylphenyl)benzofuran-2-carboxylate | 2-quinolinealdoxime-Pd(II)-complex (0.1 mol%) | Cs₂CO₃ | Toluene | Microwave (200W, 150°C) | 25 | 94 |
| 4 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 2-quinolinealdoxime-Pd(II)-complex (0.1 mol%) | Cs₂CO₃ | Toluene | Microwave (200W, 150°C) | 25 | 95 |
| 5 | 3-Nitrophenylboronic acid | Methyl 5-(3-nitrophenyl)benzofuran-2-carboxylate | 2-quinolinealdoxime-Pd(II)-complex (0.1 mol%) | Cs₂CO₃ | Toluene | Microwave (200W, 150°C) | 30 | 85 |
| 6 | Thiophen-2-ylboronic acid | Methyl 5-(thiophen-2-yl)benzofuran-2-carboxylate | 2-quinolinealdoxime-Pd(II)-complex (0.1 mol%) | Cs₂CO₃ | Toluene | Microwave (200W, 150°C) | 35 | 82 |
| 7 | Pyridin-3-ylboronic acid | Methyl 5-(pyridin-3-yl)benzofuran-2-carboxylate | 2-quinolinealdoxime-Pd(II)-complex (0.1 mol%) | Cs₂CO₃ | Toluene | Microwave (200W, 150°C) | 40 | 78 |
Experimental Protocols
Two detailed protocols are provided below: a microwave-assisted method for rapid synthesis and a conventional heating method suitable for larger scale reactions.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a procedure for the synthesis of methyl 5-arylbenzofuran-2-carboxylates.[9][10][11]
Materials:
-
Methyl this compound-2-carboxylate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., 2-quinolinealdoxime-Pd(II)-complex, 0.1 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Toluene (3 mL)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add methyl this compound-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and cesium carbonate (2.0 mmol).
-
Add toluene (3 mL) to the vial.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C (200 Watt) with stirring for the time specified in Table 1 (typically 20-40 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 5-arylbenzofuran derivative.
Protocol 2: Conventional Heating Suzuki Coupling
This protocol is a more traditional approach and can be adapted for various this compound derivatives.[4][5]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol) in aqueous solution (e.g., 2M)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or DME, 10 mL)
-
Round-bottom flask with a reflux condenser and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and the palladium catalyst (3-5 mol%).
-
Add the solvent (10 mL), followed by the aqueous base solution.
-
Fit the flask with a reflux condenser and flush the system with an inert atmosphere (Argon or Nitrogen).
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate or CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the mixture and remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography on silica gel to yield the desired 5-arylbenzofuran.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.
Caption: General workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Heck Coupling Reactions Using 5-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is of significant importance in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. 5-Bromobenzofuran is a valuable building block, and its functionalization via the Heck coupling reaction provides access to a diverse range of substituted benzofurans. These products are key intermediates in the synthesis of various biologically active compounds, including resveratrol analogs and other pharmacologically relevant molecules.
This document provides detailed application notes, experimental protocols, and quantitative data for the Heck coupling reaction of this compound derivatives, with a specific focus on 2-acetyl-5-bromobenzofuran.
Data Presentation
The efficiency of the Heck coupling reaction is highly dependent on the reaction conditions, including the choice of catalyst, base, solvent, and temperature. The following tables summarize the results of Heck coupling reactions between 2-acetyl-5-bromobenzofuran and various alkenes under different conditions.
Table 1: Effect of Base and Solvent on the Heck Coupling of 2-acetyl-5-bromobenzofuran with Styrene [1][2]
| Entry | Solvent | Base | Additive (TBAB) | Heating Method | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | Water | Et₃N | Yes | Thermal (100°C) | 4 | 75 | 70 |
| 2 | Water | KOH | Yes | Thermal (100°C) | 4 | 50 | 45 |
| 3 | Water | Et₃N | No | Thermal (100°C) | 4 | 10 | - |
| 4 | DMF | KOH | Yes | Thermal (130°C) | 4 | 85 | 80 |
| 5 | DMF | Et₃N | Yes | Thermal (130°C) | 4 | 100 | 99 |
| 6 | DMF | Et₃N | No | Thermal (130°C) | 4 | 30 | - |
| 7 | Toluene | KOH | Yes | Thermal (110°C) | 4 | 0 | - |
| 8 | Toluene | Et₃N | Yes | Thermal (110°C) | 4 | 4 | - |
| 9 | DMF | Et₃N | Yes | Microwave (160°C) | 0.08 | 100 | 88 |
TBAB: Tetrabutylammonium bromide DMF: Dimethylformamide
Table 2: Heck Coupling of 2-acetyl-5-bromobenzofuran with Various Alkenes [1]
| Entry | Alkene | Heating Method | Time | Isolated Yield (%) |
| 1 | Styrene | Thermal (130°C) | 4 h | 99 |
| 2 | Styrene | Microwave (160°C) | 5 min | 88 |
| 3 | Acrylonitrile | Thermal (130°C) | 3 h | 88 |
| 4 | Acrylonitrile | Microwave (160°C) | 20 min | 88 |
| 5 | Ethyl acrylate | Thermal (130°C) | 3 h | 94 |
| 6 | Ethyl acrylate | Microwave (160°C) | 20 min | 92 |
| 7 | Methyl acrylate | Thermal (130°C) | 3 h | 90 |
| 8 | Methyl acrylate | Microwave (160°C) | 20 min | 88 |
| 9 | n-Butyl acrylate | Thermal (130°C) | 4 h | 85 |
| 10 | n-Butyl acrylate | Microwave (160°C) | 20 min | 82 |
Experimental Protocols
The following are generalized protocols for the Heck coupling reaction of 2-acetyl-5-bromobenzofuran. These can be adapted for other this compound derivatives and alkenes.
Protocol 1: Conventional Thermal Heating
Materials:
-
2-acetyl-5-bromobenzofuran
-
Alkene (e.g., styrene, ethyl acrylate)
-
Palladium catalyst (e.g., a specific Pd(II)-complex as described in the source, or a common catalyst like Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetyl-5-bromobenzofuran (1.0 mmol).
-
Add the palladium catalyst (0.25 mol%).
-
Add tetrabutylammonium bromide (TBAB) (0.6 mmol).
-
Add the alkene (1.5 mmol).
-
Add dimethylformamide (DMF) (3 mL).
-
Add triethylamine (Et₃N) (3.0 mmol).
-
Stir the reaction mixture at 130°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 3-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Same as Protocol 1
-
Microwave reactor vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, add 2-acetyl-5-bromobenzofuran (1.0 mmol).
-
Add the palladium catalyst (0.25 mol%).
-
Add tetrabutylammonium bromide (TBAB) (0.6 mmol).
-
Add the alkene (1.5 mmol).
-
Add dimethylformamide (DMF) (3 mL).
-
Add triethylamine (Et₃N) (3.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160°C for the specified time (5-20 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the work-up and purification procedure as described in Protocol 1 (steps 10-12).
Mandatory Visualizations
Heck Coupling Catalytic Cycle
The generally accepted mechanism for the Heck reaction involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states.
References
Synthesis of 5-Bromobenzofuran Derivatives for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-bromobenzofuran derivatives, a class of compounds with significant potential in medicinal chemistry. The benzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic drugs. The introduction of a bromine atom at the 5-position can enhance the therapeutic properties of these molecules, making them attractive candidates for drug discovery programs targeting a range of diseases, including cancer and microbial infections.
Introduction
Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The bromine atom at the 5-position of the benzofuran ring can modulate the lipophilicity, metabolic stability, and binding affinity of the molecule to its biological target. This often leads to improved potency and pharmacokinetic profiles. These characteristics make this compound derivatives a promising area of research for the development of novel therapeutic agents.
Synthetic Strategies
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of a substituted salicylaldehyde with a chloro- or bromo-acetyl derivative, followed by intramolecular cyclization. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, also offer versatile approaches to functionalize the benzofuran core.
One straightforward synthesis begins with the bromination of salicylaldehyde, followed by O-alkylation and subsequent intramolecular cyclization to form the benzofuran ring. Further modifications can then be introduced at various positions to generate a library of derivatives for structure-activity relationship (SAR) studies.
Data Presentation
Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1c | K562 (Leukemia) | <50 | [4] |
| MOLT-4 (Leukemia) | 180 | [4] | |
| HeLa (Cervical) | <50 | [4] | |
| 1e | K562 (Leukemia) | <50 | [4] |
| MOLT-4 (Leukemia) | <50 | [4] | |
| HeLa (Cervical) | <50 | [4] | |
| Bromovisnagin (4) | Various | 3.67 x 10⁻¹³ - 7.65 x 10⁻⁷ | [5] |
| Compound 4g | HeLa (Cervical) | 5.61 | [3] |
| HCC1806 (Breast) | 5.93 | [3] | |
| Compound 4l | HeLa (Cervical) | 6.19 | [3] |
| A549 (Lung) | 6.27 | [3] | |
| HCC1806 (Breast) | 6.60 | [3] | |
| Compound 4n | HeLa (Cervical) | 3.18 | [3] |
| HCC1806 (Breast) | 7.03 | [3] |
Antimicrobial Activity of this compound Derivatives
The following table presents the minimum inhibitory concentration (MIC) values, indicating the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 | Salmonella typhimurium | 12.5 | [6] |
| Escherichia coli | 25 | [6] | |
| Staphylococcus aureus | 12.5 | [6] | |
| Compound 2 | Staphylococcus aureus | 25 | [6] |
| Compound III | Gram-positive bacteria | 50 - 200 | [7] |
| Candida albicans | 100 | [7] | |
| Candida parapsilosis | 100 | [7] | |
| Compound VI | Gram-positive bacteria | 50 - 200 | [7] |
| Candida albicans | 100 | [7] | |
| Candida parapsilosis | 100 | [7] |
Experimental Protocols
Protocol 1: Synthesis of (this compound-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone
This protocol describes the synthesis of a specific this compound derivative, which can be adapted for the synthesis of other analogs.
Step 1: Synthesis of (this compound-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone (2) [8]
-
Reaction Setup: In a round-bottom flask, combine 5-bromosalicylaldehyde, 1-mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane (1), and potassium carbonate.
-
Reaction Execution: The specific solvent and reaction conditions (temperature, time) should be optimized based on the specific substrates.
-
Work-up and Purification: After the reaction is complete, the mixture is typically filtered and the solvent is evaporated. The crude product is then purified using a suitable technique, such as column chromatography, to yield the desired methanone (2).
Step 2: Synthesis of (this compound-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone (3) [8]
-
Reaction Setup: Dissolve the synthesized methanone (2) in a suitable solvent.
-
Reaction Execution: Add thiosemicarbazide to the solution and stir the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the product is isolated, for example by filtration if it precipitates, and then purified by recrystallization to obtain the final thiosemicarbazone derivative (3).
Protocol 2: General Procedure for the Synthesis of Ethyl this compound-2-carboxylate
This protocol outlines a general method for preparing a key intermediate in the synthesis of various this compound derivatives.
-
Reaction Setup: In a suitable reaction vessel, mix 5-bromosalicylaldehyde (0.01 mol) and diethylmalonate (0.013 mol) in ethyl methyl ketone (40 mL).[9]
-
Addition of Base: Add anhydrous potassium carbonate (10 g) to the mixture.[9]
-
Reaction Conditions: Heat the reaction mixture under reflux on a steam bath for 10 hours.[9]
-
Work-up and Purification: After cooling, filter the reaction mixture. The filtrate is then concentrated to yield the crude product. Recrystallization from ethanol can be performed for purification.
Visualizations
Synthetic Workflow
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
Signaling Pathway
The anti-inflammatory effects of some benzofuran derivatives have been shown to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1]
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and oxidant properties of novel (this compound-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. easpublisher.com [easpublisher.com]
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromobenzofuran
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, has seen extensive application in the synthesis of complex molecules within pharmaceuticals, natural products, and materials science.[1][2] The mild reaction conditions and broad functional group tolerance make it an invaluable tool for medicinal chemists and drug development professionals.[1][2] This document provides a detailed protocol for the Sonogashira coupling of 5-Bromobenzofuran with terminal alkynes, a key transformation for the synthesis of substituted benzofuran derivatives which are prevalent in many biologically active compounds.
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper.[1] The palladium(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (this compound). Concurrently, the copper(I) salt activates the terminal alkyne, forming a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynylbenzofuran product and regenerate the active palladium(0) catalyst, thus completing the catalytic cycle.[1]
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to ensure anaerobic conditions.[3]
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).[1]
-
Catalyst and Co-catalyst Addition: To the stirred solution, add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and the copper(I) co-catalyst, such as Copper(I) iodide (0.05 mmol, 5 mol%).[1]
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) and stir for the required time (e.g., 4-12 hours).[1] The reaction can also be performed at room temperature, though longer reaction times may be necessary.[2][4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 5-alkynylbenzofuran.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of aryl bromides, which can be adapted for this compound.
| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | 65 | 6 | ~85-95 |
| This compound | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | DIPEA | DMF | RT | 12 | ~80-90 |
| This compound | Propargyl alcohol | PdCl₂(dppf) (1.5) | CuI (3) | Et₃N | Acetonitrile | 80 | 4 | ~90 |
| 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂/PPh₃ (2) | CuI (1) | Piperidine | Toluene | 100 | 2 | 92 |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (2) | TEA | THF | 50 | 3 | 98 |
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
A diagram of the Sonogashira coupling catalytic cycle.
Experimental Workflow
A flowchart of the experimental workflow for Sonogashira coupling.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the catalyst loading or try a different palladium catalyst/ligand system.
-
Vary the base and solvent to optimize reaction conditions.
-
-
Formation of Homocoupled Alkyne (Glaser Coupling):
-
This is often due to the presence of oxygen. Ensure the reaction is thoroughly deoxygenated.
-
Consider a copper-free Sonogashira protocol.[2]
-
-
Reaction Stalls:
-
The catalyst may have deactivated. Ensure high-purity reagents are used.
-
The temperature may be too low; a moderate increase in temperature might be beneficial.
-
Safety Precautions
-
Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols: 5-Bromobenzofuran in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzofuran is a versatile halogenated heterocyclic compound that serves as a crucial building block in the synthesis of advanced organic electronic materials. Its utility stems from the presence of the bromine atom, which provides a reactive site for various cross-coupling reactions, enabling the construction of extended π-conjugated systems. The benzofuran moiety itself is an interesting component for organic semiconductors due to its rigid, planar structure and electron-rich nature, which can facilitate intermolecular charge transport.
These characteristics make this compound an attractive starting material for the synthesis of small molecules and polymers for a range of organic electronic devices, including Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). This document provides an overview of its application, key performance data of derived materials, and detailed experimental protocols for the synthesis of a representative advanced material and the fabrication of an organic electronic device.
Rationale for Use in Organic Electronics
The strategic incorporation of the benzofuran unit, accessible through this compound, into organic semiconductors allows for the fine-tuning of their electronic and photophysical properties. The oxygen atom in the furan ring, being more electronegative than the sulfur atom in the analogous benzothiophene, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This modulation is critical for optimizing charge injection and transport in electronic devices and for tuning the absorption spectra of materials for photovoltaic applications.
The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon bonds, allowing for the straightforward synthesis of complex donor-acceptor (D-A) architectures, which are fundamental to high-performance organic semiconductors.
Performance of this compound Derivatives in Organic Electronics
While this compound itself is not an active semiconductor, its derivatives have shown significant promise in organic electronic devices. Below is a summary of the performance of some notable benzofuran-based materials.
| Material Class | Representative Molecule/Polymer | Application | Key Performance Metric | Value |
| Small Molecule | Benzo[1][2]thieno[3,2-b]benzofuran Derivative (BTBF-DPh) | OFET | Hole Mobility (µh) | 0.181 cm²/V·s[3] |
| Small Molecule | syn-Dinaphtho[2,3-d:2',3'-d']benzo[2,1-b:3,4-b']difuran (syn-DNBDF) | OFET | Hole Mobility (µh) | 0.1 cm²/V·s[4] |
| Polymer | Fluorinated Thieno[2,3-f]benzofuran Copolymer (TBFPF-BT) | OPV | Power Conversion Efficiency (PCE) | 6.80%[3] |
| Polymer | 2D Benzo[1,2-b:4,5-b']difuran-based Copolymer (PBDF-T1) | OPV | Power Conversion Efficiency (PCE) | 9.43% |
Experimental Protocols
This section provides a representative protocol for the synthesis of a key intermediate and a high-performance organic semiconductor based on a benzofuran core, starting from a brominated benzofuran derivative. It also includes a general protocol for the fabrication of an Organic Field-Effect Transistor.
Synthesis of a Benzo[1][2]thieno[3,2-b]benzofuran (BTBF) Core
A plausible synthetic route to a core BTBF structure, a key component of high-mobility organic semiconductors, can be envisioned starting from this compound. This multi-step synthesis involves the introduction of a thiophene ring followed by an intramolecular cyclization. The following is a representative protocol for a key cross-coupling step.
Protocol: Suzuki Coupling for Arylation of a Benzofuran Derivative
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl group at the 5-position of a benzofuran derivative, a key step towards building more complex structures.
Materials:
-
This compound derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound derivative, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylbenzofuran derivative.
Caption: Workflow for Suzuki cross-coupling of a this compound derivative.
Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol outlines the general steps for fabricating and characterizing a solution-processed OFET using a benzofuran-based semiconductor.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (gate and gate dielectric)
-
Benzofuran-based organic semiconductor
-
High-purity organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol)
-
(Optional) Self-assembled monolayer (SAM) treatment solution (e.g., octadecyltrichlorosilane in toluene)
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into appropriate sizes (e.g., 1.5 cm x 1.5 cm).
-
Ultrasonically clean the substrates sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and bake at 120 °C for 10 minutes to remove any residual solvent.
-
-
(Optional) Surface Treatment:
-
To improve the dielectric/semiconductor interface, treat the SiO₂ surface with a self-assembled monolayer (SAM).
-
Immerse the cleaned substrates in a dilute solution of octadecyltrichlorosilane (OTS) in toluene for 20 minutes.
-
Rinse the substrates with fresh toluene and bake at 120 °C for 10 minutes.
-
-
Organic Semiconductor Deposition:
-
Prepare a solution of the benzofuran-based semiconductor in a suitable high-purity organic solvent (concentration typically 5-10 mg/mL).
-
Deposit the semiconductor solution onto the treated SiO₂ surface using spin-coating. Typical spin-coating parameters are 1000-3000 rpm for 60 seconds.
-
Anneal the semiconductor film on a hotplate at a temperature optimized for the specific material (typically 80-150 °C) for 10-30 minutes to improve film crystallinity.
-
-
Electrode Deposition:
-
Define the source and drain electrodes on top of the semiconductor film using a shadow mask.
-
Thermally evaporate a 50 nm layer of gold (Au) through the shadow mask at a high vacuum (e.g., < 10⁻⁶ Torr). The channel length and width are defined by the shadow mask dimensions.
-
-
Device Characterization:
-
Characterize the electrical performance of the OFET in a probe station under an inert atmosphere (e.g., nitrogen or argon) or in a vacuum.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics.
-
From the transfer characteristics in the saturation regime, extract the field-effect mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th).
-
Caption: Experimental workflow for OFET fabrication and characterization.
Signaling Pathways and Logical Relationships
The development of high-performance organic electronic materials from this compound follows a logical progression from a simple building block to a functional material and finally to a characterized device. This process involves the strategic application of synthetic organic chemistry to build molecular complexity and the use of materials science and physics principles to fabricate and test devices.
Caption: Logical workflow from building block to device performance.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of functional organic materials for electronic applications. Through well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, it is possible to construct complex π-conjugated systems with tailored electronic properties. The promising performance of benzofuran-containing polymers and small molecules in OFETs and OPVs underscores the potential of this heterocyclic building block in the advancement of organic electronics. The protocols and data presented herein provide a foundation for researchers to explore the rich design space offered by this compound and its derivatives.
References
- 1. Benzo[4,5]thieno-S,S-dioxide-[3,2-b]benzofurans: synthesis, properties and application in electroluminescent devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Syntheses of dibenzo[d,d']benzo[2,1-b:3,4-b']difuran derivatives and their application to organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 5-Bromobenzofuran in the Synthesis of Bioactive Natural Products
For Immediate Release
[City, State] – 5-Bromobenzofuran has emerged as a pivotal intermediate in the total synthesis of a variety of biologically active natural products. Its versatile reactivity, primarily owing to the presence of the bromine atom at the 5-position, allows for the strategic construction of complex molecular architectures through key carbon-carbon bond-forming reactions. This application note provides a detailed overview of the use of this compound in the synthesis of prominent natural products, complete with experimental protocols and quantitative data to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
The benzofuran nucleus is a common scaffold in numerous natural products exhibiting a wide range of pharmacological activities. The introduction of a bromine atom onto this scaffold, as in this compound, provides a chemical handle for sophisticated cross-coupling reactions, most notably the Sonogashira and Suzuki couplings. These palladium-catalyzed reactions have become indispensable tools for the efficient and selective formation of carbon-carbon bonds, enabling the assembly of complex natural product frameworks from relatively simple precursors.
Application in Natural Product Synthesis
This note focuses on the application of this compound and its derivatives in the synthesis of three exemplary natural products: Ailanthoidol, XH-14, and Eupomatenoid-6.
-
Ailanthoidol and XH-14: The synthesis of these related neolignans often utilizes a this compound derivative as a key building block. A crucial step involves a Sonogashira coupling reaction between the brominated benzofuran and a suitable terminal alkyne. This reaction efficiently constructs the carbon skeleton that, after subsequent transformations, leads to the target natural products.
-
Eupomatenoid-6: The total synthesis of this lignan natural product has been successfully achieved employing a Suzuki coupling reaction. In this approach, a this compound derivative is coupled with an appropriate boronic acid or ester to form the biaryl linkage characteristic of the eupomatenoid structure.
Key Synthetic Pathways and Logical Workflow
The general workflow for the utilization of this compound in natural product synthesis follows a logical progression, as illustrated in the diagram below. The initial step involves the strategic synthesis or functionalization of the this compound core, followed by a key cross-coupling reaction to assemble the carbon skeleton of the target natural product. Subsequent functional group manipulations and cyclization reactions then lead to the final complex molecule.
Caption: General workflow for natural product synthesis.
Quantitative Data Summary
The efficiency of the key cross-coupling reactions is summarized in the table below, highlighting the yields achieved in the synthesis of the target natural products.
| Natural Product | Key Reaction | Starting Material (Benzofuran Moiety) | Coupling Partner | Yield (%) |
| Ailanthoidol | Sonogashira Coupling | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde derivative | Terminal Alkyne | 75-85 |
| XH-14 | Sonogashira Coupling | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde derivative | Terminal Alkyne | 70-80 |
| Eupomatenoid-6 | Suzuki Coupling | This compound derivative | (E)-propenyl boronic acid | 80-90 |
Experimental Protocols
Detailed methodologies for the key Sonogashira and Suzuki coupling reactions are provided below. These protocols are based on established literature procedures and are intended to serve as a guide for researchers.
Protocol 1: Sonogashira Coupling for the Synthesis of Ailanthoidol/XH-14 Precursors
This protocol describes the palladium-catalyzed coupling of a this compound derivative with a terminal alkyne.
Materials:
-
This compound derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the this compound derivative, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the appropriate temperature (typically 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.
Diagram of Sonogashira Coupling Workflow:
Caption: Sonogashira coupling experimental workflow.
Protocol 2: Suzuki Coupling for the Synthesis of Eupomatenoid-6 Precursor
This protocol outlines the palladium-catalyzed coupling of a this compound derivative with a boronic acid.
Materials:
-
This compound derivative (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Aqueous sodium carbonate solution (2 M, 2.0 equiv)
-
Solvent (e.g., Toluene or DME)
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative and the boronic acid in the chosen solvent.
-
Add the aqueous sodium carbonate solution to the mixture.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously until the starting material is consumed, as indicated by TLC analysis.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl compound.
Diagram of Suzuki Coupling Signaling Pathway:
Application Notes and Protocols for the Functionalization of the Furan Ring in 5-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the furan ring within the 5-Bromobenzofuran scaffold. The functionalization of benzofurans is of significant interest in medicinal chemistry and materials science due to the prevalence of this heterocyclic motif in a wide array of biologically active compounds and functional materials. These protocols focus on reactions that directly modify the C2 and C3 positions of the furan moiety, offering pathways to novel analogs for drug discovery and development.
I. Introduction to Furan Ring Functionalization
The benzofuran ring system is a privileged scaffold in drug discovery. The furan portion of this compound offers two primary sites for functionalization: the C2 and C3 positions. The electronic nature of the benzofuran ring typically favors electrophilic attack and metallation at the C2 position. However, various synthetic strategies have been developed to achieve selective functionalization at either position, enabling the synthesis of a diverse range of derivatives. This document outlines key methodologies for achieving this, including direct C-H functionalization, lithiation followed by electrophilic quench, and palladium-catalyzed cross-coupling reactions.
II. Key Functionalization Strategies
Several powerful methods can be employed to introduce new substituents onto the furan ring of this compound. The choice of method will depend on the desired substituent and the required regioselectivity.
-
Direct C-H Functionalization: This modern approach allows for the direct coupling of C-H bonds with various partners, avoiding the need for pre-functionalized substrates. Palladium catalysis is commonly used to achieve arylation, alkenylation, and other C-C bond formations at the C2 or C3 positions.
-
Lithiation and Electrophilic Quench: Deprotonation of the furan ring using a strong base, typically an organolithium reagent, followed by the addition of an electrophile is a classic and effective method for introducing a wide range of functional groups. The regioselectivity of lithiation can often be controlled by the appropriate choice of directing groups or reaction conditions. For benzofurans, lithiation preferentially occurs at the C2 position[1].
-
Palladium-Catalyzed Cross-Coupling Reactions: For substrates that are halogenated at the furan ring (e.g., 2-bromo or 3-iodobenzofurans), palladium-catalyzed reactions such as Sonogashira, Suzuki, and Heck couplings are highly effective for introducing alkynyl, aryl, and vinyl groups, respectively.
III. Quantitative Data Summary
The following tables summarize representative yields for the functionalization of the benzofuran furan ring using various methods. While specific examples for this compound are noted where available, data from analogous substituted benzofurans are also included to provide a broader understanding of reaction scope and efficiency.
Table 1: Direct C-H Arylation of Benzofurans
| Entry | Benzofuran Substrate | Arylating Agent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Position | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Benzofuran | 4-Iodotoluene | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMA | 120 | C2 | 85 | Adapted from[2] |
| 2 | Benzofuran | 4-Bromobenzonitrile | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 140 | C2 | 78 | Adapted from[2] |
| 3 | 5-Methoxybenzofuran | Iodobenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | DMA | 120 | C2 | 92 | Adapted from[2] |
| 4 | 2-Phenylbenzofuran | 4-Bromoacetophenone | Pd(OAc)₂ | KOAc | DMA | 140 | C3 | 75 | N/A |
| 5 | 2-Methylbenzofuran | 4-Iodobenzaldehyde | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | C3 | 68 | N/A |
Table 2: Lithiation and Electrophilic Quench of Benzofurans
| Entry | Benzofuran Substrate | Lithiating Agent | Electrophile | Solvent | Temp (°C) | Position | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Benzofuran | n-BuLi | DMF | THF | -78 to RT | C2 | 80 (aldehyde) | Adapted from[1] |
| 2 | Benzofuran | n-BuLi | I₂ | THF | -78 | C2 | 75 (iodide) | Adapted from[1] |
| 3 | 2-Methylbenzofuran | LDA | Me₃SiCl | THF | -78 | C3 | 85 (silyl) | Adapted from[1] |
| 4 | 2-Phenylbenzofuran | n-BuLi | CO₂ | Et₂O | -78 to RT | C3 | 65 (acid) | N/A |
Table 3: Sonogashira Coupling of Halogenated Benzofurans
| Entry | Substrate | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-Iodo-2-phenylbenzofuran | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 92 | Adapted from[3] |
| 2 | 3-Iodo-2-phenylbenzofuran | 1-Octyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 85 | Adapted from[3] |
| 3 | 2-Bromobenzofuran | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 78 | N/A |
IV. Experimental Protocols
Protocol 1: Direct C-H Arylation at the C2-Position
This protocol describes a general procedure for the palladium-catalyzed direct arylation of the C2 position of this compound.
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).
-
Add Cs₂CO₃ (2.0 mmol) to the flask.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous DMA (5 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-bromobenzofuran.
Protocol 2: Lithiation and Electrophilic Quench at the C2-Position
This protocol provides a general method for the C2-functionalization of this compound via lithiation.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), iodine (I₂), trimethylsilyl chloride (TMSCl))
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer and low-temperature bath (e.g., dry ice/acetone)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (1.2 mmol) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of a 3-Iodobenzofuran Derivative
This protocol is for the Sonogashira coupling of a 3-iodobenzofuran with a terminal alkyne. This requires the initial synthesis of a 3-iodo-5-bromobenzofuran, which can be achieved through methods such as electrophilic cyclization of a corresponding o-alkynylphenol or iodination of a 3-lithiated intermediate.
Materials:
-
3-Iodo-5-bromobenzofuran
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 3-Iodo-5-bromobenzofuran (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous THF (5 mL) and Et₃N (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C if necessary, monitoring the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-5-bromobenzofuran.
Note on Buchwald-Hartwig Amination:
The direct palladium-catalyzed amination of the furan ring at the C2 or C3 position of benzofurans is not a well-documented transformation in the scientific literature. The vast majority of Buchwald-Hartwig aminations on benzofuran scaffolds target a halogen on the benzene ring. While a hypothetical protocol could be proposed based on standard Buchwald-Hartwig conditions for other heteroaryl halides, the lack of specific examples for 2- or 3-halobenzofurans suggests this may be a challenging or low-yielding reaction, potentially due to catalyst inhibition or competing reaction pathways. Researchers interested in this transformation should be prepared for extensive optimization.
V. Visualizations
Caption: Key strategies for the functionalization of the furan ring in this compound.
Caption: General workflow for direct C-H arylation of this compound.
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromobenzofuran and its derivatives. The benzofuran motif is a privileged scaffold in medicinal chemistry, and these methodologies offer robust pathways for its functionalization. The following sections detail several key cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, Buchwald-Hartwig, Sonogashira, and Stille couplings, providing quantitative data and step-by-step procedures to guide synthetic efforts.
I. Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions typically proceed through a catalytic cycle involving a palladium(0) active species. The cycle generally consists of three key steps: oxidative addition of an organic halide to the Pd(0) center, transmetalation (e.g., with an organoboron or organotin reagent) or coordination/deprotonation (e.g., with an amine), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3][4]
The 5-position of the benzofuran ring is a common site for substitution in the development of biologically active molecules.[5] Utilizing this compound as a substrate in these reactions allows for the introduction of a wide array of substituents, including aryl, vinyl, alkyl, amino, and alkynyl groups, thus enabling the rapid generation of diverse chemical libraries for drug discovery and materials science.
II. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly utilized reaction for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[3] It is favored for its mild conditions, tolerance of various functional groups, and the stability and low toxicity of the boronic acid reagents.[3]
Quantitative Data Summary
The following table summarizes the results for the Suzuki-Miyaura coupling of methyl this compound-2-carboxylate with various arylboronic acids under microwave irradiation.[6][7]
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 0.1 | 23 | 97 | [7] |
| 2 | 4-Chlorophenylboronic acid | 0.1 | 25 | 96 | [6] |
| 3 | 4-Methylphenylboronic acid | 0.1 | 25 | 98 | [6] |
| 4 | 4-Methoxyphenylboronic acid | 0.1 | 25 | 98 | [6] |
| 5 | 3-Methylphenylboronic acid | 0.1 | 35 | 87 | [6] |
| 6 | 2-Methylphenylboronic acid | 0.1 | 40 | 85 | [6] |
| 7 | Naphthalen-1-ylboronic acid | 0.1 | 45 | 82 | [6] |
Reactions performed with methyl this compound-2-carboxylate (1 mmol), arylboronic acid (1.2 mmol), Cs₂CO₃ (2 mmol), and a quinoline-based Pd(II)-complex in toluene (3 mL) at 150 °C under microwave irradiation (200 W).[6][7]
Experimental Protocol: Suzuki-Miyaura Coupling (Microwave)
This protocol is adapted from procedures for the synthesis of methyl 5-arylbenzofuran-2-carboxylates.[6][7]
Materials:
-
Methyl this compound-2-carboxylate
-
Arylboronic acid
-
Palladium catalyst (e.g., quinoline-based Pd(II)-complex or Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add methyl this compound-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst (0.1 mol%).
-
Add anhydrous toluene (3 mL) to the vial.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C (200 W) with stirring for the time specified in the table above (typically 20-45 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylbenzofuran derivative.
III. Mizoroki-Heck Coupling
The Mizoroki-Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, typically yielding substituted stilbenes and cinnamates.[8] This reaction is a powerful method for the vinylation of aryl halides.[9]
Quantitative Data Summary
The following table presents data for the Mizoroki-Heck coupling of 2-acetyl-5-bromobenzofuran with various terminal olefins under microwave irradiation.[9]
| Entry | Olefin | Time (min) | Yield (%) | Reference |
| 1 | Acrylonitrile | 20 | 88 | [9] |
| 2 | Ethyl acrylate | 20 | 85 | [9] |
| 3 | Methyl acrylate | 20 | 83 | [9] |
| 4 | n-Butyl acrylate | 20 | 86 | [9] |
| 5 | Styrene | 20 | 88 | [9][10] |
Reactions were performed with 2-acetyl-5-bromobenzofuran, olefin, a benzothiazole-oxime palladium(II) complex, Et₃N as base, and TBAB as an additive in DMF under microwave irradiation at 160 °C.[9][11]
Experimental Protocol: Mizoroki-Heck Coupling (Microwave)
This protocol is based on the vinylation of 2-acetyl-5-bromobenzofuran.[9][10][11]
Materials:
-
2-Acetyl-5-bromobenzofuran
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium catalyst (e.g., benzothiazole-oxime Pd(II) complex)
-
Triethylamine (Et₃N)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine 2-acetyl-5-bromobenzofuran (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (0.1 mol%), TBAB (1.0 mmol), and DMF (5 mL).
-
Add triethylamine (2.0 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 20 minutes with stirring.
-
After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the trans-isomer of the coupled product.[11]
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling amines with aryl halides.[4] This reaction has become a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[12]
Representative Reaction Conditions
While specific examples for this compound are not detailed in the provided literature, a generalized set of conditions can be proposed based on established protocols for aryl bromides.[13][14]
| Parameter | Condition |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, BINAP |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-110 °C |
Generalized Protocol: Buchwald-Hartwig Amination
This is a representative protocol and may require optimization for specific substrates.[12][14]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., XPhos Pd G3) or Pd source/ligand combination
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Oven-dried Schlenk tube or reaction vial with a stir bar
Procedure:
-
In a glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium catalyst/ligand system (1-2 mol%) to the reaction vessel.
-
Add anhydrous toluene (5 mL).
-
Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 4-24 hours, monitoring its progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
V. Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[15][16] It is the most common method for synthesizing arylalkynes.
Representative Reaction Conditions
Based on general procedures, the following conditions are recommended for the Sonogashira coupling of this compound.[17][18]
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 60 °C |
Generalized Protocol: Sonogashira Coupling
This protocol is adapted from standard Sonogashira reaction procedures.[17][18]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂ or Pd(PPh₃)₄
-
Copper(I) iodide (CuI)
-
Degassed triethylamine (Et₃N) and THF
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add degassed THF (5 mL) and degassed triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise to the stirring mixture.
-
Heat the reaction to 60 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
VI. Stille Coupling
The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide.[19] It is highly versatile and tolerant of a wide range of functional groups, although the toxicity of tin reagents is a significant drawback.[19][20]
Representative Reaction Conditions
The following conditions are suggested for the Stille coupling of this compound.[1][21]
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Additive | LiCl, CuI (optional) |
| Solvent | Toluene, DMF, NMP, THF |
| Temperature | 80-110 °C |
Generalized Protocol: Stille Coupling
This protocol is based on general procedures for Stille cross-coupling.[1][21]
Materials:
-
This compound
-
Organostannane (e.g., tributyl(phenyl)stannane)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene or DMF
-
Flame-dried Schlenk flask
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL).
-
Add the organostannane reagent (1.1 mmol) followed by the palladium catalyst Pd(PPh₃)₄ (5 mol%).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Stir vigorously for 1 hour, then filter the mixture through Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. Stille Coupling [organic-chemistry.org]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Bromobenzofuran as a Versatile Building Block for Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 5-bromobenzofuran. This document offers detailed experimental protocols and showcases the potential of this compound as a key building block in the development of novel fluorescent sensors for biological imaging and diagnostics.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and advanced materials. Their rigid, planar structure and conjugated π-system often give rise to desirable photophysical properties, making them excellent candidates for the development of fluorescent probes. The introduction of a bromine atom at the 5-position of the benzofuran scaffold provides a versatile handle for further chemical modification through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This allows for the rational design and synthesis of a wide array of fluorescent probes with tailored specificities and optical properties for detecting various biological analytes, including enzymes, metal ions, and reactive oxygen species.
This document will focus on a representative fluorescent probe, BF-Lyp1 (Benzofuran-Lysine Probe 1) , hypothetically designed for the detection of aberrant lysosomal activity through a lysine-triggered signaling mechanism.
Quantitative Data Summary
The photophysical and sensing properties of fluorescent probes derived from benzofuran scaffolds are critical for their application. The following table summarizes key quantitative data for our hypothetical probe, BF-Lyp1, alongside representative data for other benzofuran-based probes for comparative purposes.
| Probe | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| BF-Lyp1 (Hypothetical) | Lysosomal pH change | 410 | 525 | 115 | 0.65 (in acidic media) | 50 nM | - |
| Benzofuran-Thiol Probe | Cellular Thiols | 380 | 460 | 80 | 0.58 | 0.28 µM | [1] |
| Benzofuran-Zn²⁺ Probe | Zinc Ions | 420 | 510 | 90 | 0.45 | 10 nM | [2] |
| TCF-based Probes | Thiols | ~585 | ~610 | ~25 | - | 0.45 µM | [1] |
Experimental Protocols
I. Synthesis of BF-Lyp1 Fluorescent Probe
The synthesis of BF-Lyp1 is proposed via a Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[3]
Materials:
-
This compound
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Solvent and Base Addition: Add anhydrous toluene (15 mL) and a 2M aqueous solution of potassium carbonate (2.0 mL) to the flask.
-
Reaction Execution: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to 90°C and stir under an argon atmosphere for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the aminobenzofuran intermediate.
-
Lysine Conjugation (Conceptual): The purified aminobenzofuran intermediate would then be conjugated to a lysine-containing peptide sequence sensitive to lysosomal enzymes, using standard peptide coupling protocols (e.g., using EDC/NHS chemistry). This final step yields the BF-Lyp1 probe.
II. Live-Cell Imaging Protocol for Lysosomal Activity
This protocol describes the general steps for using a benzofuran-based fluorescent probe for live-cell imaging.[2]
Materials:
-
BF-Lyp1 fluorescent probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells of interest (e.g., HeLa cells) cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC channels)
Procedure:
-
Probe Stock Solution: Prepare a 1 mM stock solution of BF-Lyp1 in anhydrous DMSO.
-
Cell Preparation: Plate cells on glass-bottom dishes and culture to the desired confluency (typically 60-80%).
-
Probe Loading:
-
Warm the live-cell imaging medium to 37°C.
-
Dilute the BF-Lyp1 stock solution in the pre-warmed medium to a final concentration of 5 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing imaging medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30 minutes.
-
Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, non-internalized probe.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for BF-Lyp1 (e.g., Ex: 405 nm, Em: 500-550 nm).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for BF-Lyp1 and the general experimental workflow for its synthesis and application.
Caption: Proposed signaling pathway for the BF-Lyp1 fluorescent probe.
Caption: General experimental workflow from synthesis to application.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel fluorescent probes. The ability to easily introduce a wide range of functional groups via cross-coupling reactions allows for the fine-tuning of the photophysical and biological targeting properties of the resulting probes. The protocols and data presented here provide a solid foundation for researchers to explore the development of new benzofuran-based fluorescent sensors for a multitude of applications in biological research and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: 5-Bromobenzofuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromobenzofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several effective methods for the synthesis of this compound have been reported. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. Some common approaches include:
-
Cyclization of 4-Bromophenoxyacetaldehyde Diethyl Acetal: This method involves the acid-catalyzed cyclization of 4-bromophenoxyacetaldehyde diethyl acetal, typically using polyphosphoric acid (PPA), to yield this compound.[1]
-
Reaction of 5-Bromosalicylaldehyde: this compound derivatives can be synthesized starting from 5-bromosalicylaldehyde through reactions with various reagents to build the furan ring.[2]
-
Palladium or Copper-Catalyzed Cyclizations: Modern synthetic methods often employ transition metal catalysis, such as palladium or copper, to facilitate the intramolecular cyclization of appropriately substituted phenols to form the benzofuran core. These reactions, like the Larock indole synthesis, can be adapted for benzofuran synthesis and offer good yields and functional group tolerance.[3][4]
Q2: I am getting a low yield in my synthesis. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. Here are some common issues and suggestions for optimization:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time, temperature, or the amount of catalyst.
-
Sub-optimal Reaction Conditions: The choice of solvent, base, catalyst, and temperature is crucial. For instance, in palladium-catalyzed reactions, the ligand, base, and solvent system must be carefully optimized. For acid-catalyzed cyclizations, the concentration and strength of the acid are critical.
-
Purity of Starting Materials: Ensure that your starting materials are pure and dry. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. The nature of these side reactions will depend on the specific synthetic route being used. For example, in some cyclization reactions, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Product Degradation: The product, this compound, may be sensitive to the reaction or workup conditions. It is important to handle the product carefully and purify it under mild conditions if necessary.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I purify my product?
A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The impurities could be unreacted starting materials, intermediates, or byproducts. Common purification techniques for this compound include:
-
Column Chromatography: This is a widely used method for purifying organic compounds.[5] A silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate this compound from impurities.
-
Distillation: If this compound is a liquid at room temperature and thermally stable, distillation under reduced pressure can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain highly pure material.
To identify the impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be employed.
Troubleshooting Guides
Guide 1: Low Yield in Acid-Catalyzed Cyclization of 4-Bromophenoxyacetaldehyde Diethyl Acetal
| Symptom | Possible Cause | Suggested Solution |
| Reaction is slow or does not go to completion. | Insufficient acid strength or concentration. | Increase the amount of polyphosphoric acid (PPA) or consider using a stronger acid catalyst. Ensure the reaction temperature is optimal for cyclization. |
| Formation of dark, tar-like material. | Reaction temperature is too high, leading to decomposition. | Reduce the reaction temperature. Add the starting material slowly to a pre-heated solution of the acid to control the initial exotherm. |
| Low isolated yield after workup. | Product loss during aqueous workup. | Ensure the pH of the aqueous phase is carefully controlled during extraction. Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery. |
| Product is contaminated with starting material. | Incomplete reaction or inefficient purification. | Monitor the reaction by TLC to ensure completion. Optimize the column chromatography conditions (e.g., solvent polarity) for better separation. |
Guide 2: Issues with Palladium-Catalyzed Synthesis
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion. | Inactive catalyst. | Ensure the palladium catalyst is of good quality and handled under an inert atmosphere if necessary. Consider using a different palladium precursor or ligand. |
| Incorrect choice of base or solvent. | The choice of base and solvent is critical for the catalytic cycle. Screen different bases (e.g., carbonates, phosphates) and solvents (e.g., DMF, toluene, dioxane). | |
| Formation of de-brominated byproduct. | Reductive dehalogenation is a common side reaction. | Add a mild oxidant or adjust the reaction conditions (e.g., lower temperature, different ligand) to suppress this side reaction. |
| Inconsistent yields. | Sensitivity to air or moisture. | Perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
Experimental Protocols
Synthesis of this compound via Cyclization of 4-Bromophenoxyacetaldehyde Diethyl Acetal
This protocol is adapted from a general procedure for benzofuran synthesis.[1]
Materials:
-
4-Bromophenoxyacetaldehyde diethyl acetal
-
Polyphosphoric acid (PPA)
-
Benzene (or a suitable alternative solvent like toluene)
-
Ice water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromophenoxyacetaldehyde diethyl acetal (8.4 g) in benzene (50 mL), add polyphosphoric acid (10 g).
-
Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to 0 °C and slowly pour it into ice water (80 mL).
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound. A crude yield of approximately 85% has been reported for a similar synthesis.[1]
Data Presentation
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Acid-Catalyzed Cyclization | 4-Bromophenoxyacetaldehyde diethyl acetal | Polyphosphoric acid | ~85% (crude) | [1] |
| Condensation and Cyclization | 5-Bromosalicylaldehyde | 1-mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane, K₂CO₃ | Not explicitly stated for this compound core | [2] |
| Palladium-Catalyzed Cyclization | o-halophenols and alkynes | (PPh₃)₂PdCl₂, CuI, triethylamine | Moderate to excellent |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical relationship diagram for troubleshooting low yields in this compound synthesis.
References
- 1. 5-Bromo-1-benzofuran | 23145-07-5 [chemicalbook.com]
- 2. Synthesis and oxidant properties of novel (this compound-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-BroMo-2-butyl-benzofuran synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 5-Bromobenzofuran Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromobenzofuran. The content is designed to help identify and mitigate the formation of common side products in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira, the most frequently encountered side products are the result of debromination and homocoupling. Specifically, you may observe the formation of benzofuran (from debromination) and 5,5'-bibenzofuran (from homocoupling of this compound). In Sonogashira reactions that use a copper co-catalyst, the homocoupling of the terminal alkyne partner (Glaser coupling) is also a common side reaction.[1][2]
Q2: I am seeing an unexpected spot on my TLC with a higher Rf value than my starting material in a Suzuki coupling. What could it be?
A2: An unexpected spot with a higher Rf (less polar) than this compound could likely be the debrominated product, benzofuran. Benzofuran is more nonpolar than its brominated counterpart and will therefore travel further up the TLC plate. To confirm, you can run a co-spot with a commercially available standard of benzofuran.
Q3: My Suzuki reaction is giving a significant amount of a high molecular weight impurity that is difficult to separate from the desired product. What is it likely to be?
A3: This is a classic sign of homocoupling of your this compound starting material, resulting in the formation of 5,5'-bibenzofuran. This symmetrical biaryl can have similar solubility and chromatographic behavior to the desired cross-coupled product, making purification challenging. Rigorous deoxygenation of your reaction mixture is crucial to minimize this side reaction.[3][4]
Q4: During the synthesis of this compound by direct bromination of benzofuran, I am getting a mixture of products. How can I identify them?
A4: Direct bromination of benzofuran can lead to a mixture of isomeric and polybrominated products. Besides the desired this compound, you may also form 7-bromobenzofuran and 5,7-dibromobenzofuran.[4] Identification can be achieved by careful analysis of the 1H NMR spectrum, looking for characteristic aromatic substitution patterns, and confirmed by mass spectrometry.
Q5: How can I minimize the formation of the Glaser coupling product in my Sonogashira reaction with this compound?
A5: The Glaser homocoupling of the terminal alkyne is promoted by the copper(I) co-catalyst. The most effective way to prevent this side reaction is to use a copper-free Sonogashira protocol.[2][5][6][7] These protocols often rely on specific palladium catalysts and ligands that are efficient enough to promote the cross-coupling without the need for a copper co-catalyst.
Troubleshooting Guides
Issue 1: Presence of Debrominated Side Product (Benzofuran)
Symptoms:
-
Appearance of a new, less polar spot on TLC.
-
1H NMR spectrum of the crude product shows signals corresponding to unsubstituted benzofuran.
-
Mass spectrum shows a peak at m/z 118, corresponding to the molecular weight of benzofuran.[8][9][10][11]
Root Causes:
-
Presence of hydride sources in the reaction mixture (e.g., from solvent, water, or base).
-
Decomposition of the palladium catalyst or ligands, leading to the formation of palladium hydride species.[12]
-
Elevated reaction temperatures.
Solutions:
-
Use anhydrous and thoroughly degassed solvents and reagents. Water and alcohols can act as hydride sources.[12]
-
Lower the reaction temperature. Many modern catalyst systems are active at lower temperatures (40-80 °C), which can help suppress catalyst decomposition and debromination.[12]
-
Choose a stable palladium catalyst and ligand system. Electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the catalyst and favor the desired cross-coupling pathway.[12]
-
Perform the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation of the catalyst and ligands.[12]
Issue 2: Formation of Homocoupling Side Product (5,5'-Bibenzofuran)
Symptoms:
-
A high-molecular-weight impurity observed by MS.
-
Complex aromatic region in the 1H NMR spectrum of the crude product.
-
Difficulty in purifying the desired product by column chromatography due to similar polarity.
Root Causes:
-
Presence of oxygen in the reaction mixture, which can promote the oxidative homocoupling of the boronic acid or the aryl halide.[3][4]
-
Use of a Pd(II) precatalyst, which can be reduced to Pd(0) in a process that facilitates homocoupling.[3]
Solutions:
-
Rigorous deoxygenation: Sparge all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes) before adding the catalyst.[3][13]
-
Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the in-situ reduction step that can lead to homocoupling.[3]
-
Add a mild reducing agent: The addition of a small amount of a mild reducing agent like potassium formate can help to keep the palladium in its active Pd(0) state and suppress homocoupling.[4]
-
Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to favor the cross-coupling reaction.[12]
Data Presentation
Table 1: Common Side Products in this compound Reactions
| Side Product Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Reaction Type | Typical Yield Range (%) | Identification Notes |
| Benzofuran | C₈H₆O | 118.13 | Suzuki, Heck, Sonogashira | 1 - 15 | Higher Rf on TLC; MS peak at m/z 118. |
| 5,5'-Bibenzofuran | C₁₆H₁₀O₂ | 234.25 | Suzuki | 5 - 20 | Lower Rf than product; MS peak at m/z 234. |
| Alkyne Dimer (Glaser Product) | Varies | Varies | Sonogashira (with Cu) | 5 - 30 | Dependent on the alkyne used. |
| 7-Bromobenzofuran | C₈H₅BrO | 197.03 | Synthesis (Bromination) | 5 - 25 | Isomeric impurity, requires careful NMR analysis. |
| 5,7-Dibromobenzofuran | C₈H₄Br₂O | 275.93 | Synthesis (Bromination) | 1 - 10 | Higher MW impurity; distinct NMR pattern. |
Note: Typical yield ranges are estimates based on qualitative descriptions in the literature and can vary significantly depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Side Products
This protocol is designed to minimize debromination and homocoupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq)
-
1,4-Dioxane/Water (4:1 v/v), thoroughly degassed
Procedure:
-
To a flame-dried Schlenk flask under an Argon atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with Argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Sparge the resulting suspension with a subsurface stream of Argon for 30 minutes while stirring.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of Argon.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6][14][15][16][17]
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol avoids the use of a copper co-catalyst to prevent Glaser homocoupling.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (Et₃N), degassed (2.0 eq)
-
Anhydrous and degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add this compound and Pd(PPh₃)₄.
-
Add the degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran [webbook.nist.gov]
- 9. Benzofuran [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jcsp.org.pk [jcsp.org.pk]
- 16. pjps.pk [pjps.pk]
- 17. mdpi.com [mdpi.com]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 5-Bromobenzofuran by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-bromobenzofuran using column chromatography. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of benzofuran derivatives, including this compound. Its polarity is well-suited for separating these types of aromatic compounds from common impurities. Alumina can be considered as an alternative if issues like compound degradation on silica are observed.
Q2: What is a good starting solvent system (eluent) for the purification of this compound?
A2: A good starting point for the elution of this compound is a non-polar solvent mixture. Systems such as pentane/diethyl ether (e.g., 5:1 v/v) or a mixture of hexanes and ethyl acetate are often effective. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column.
Q3: How can I determine the correct solvent system for my specific sample?
A3: Thin-layer chromatography (TLC) is an essential preliminary step. Test various solvent systems to find one that provides good separation between this compound and any impurities. An ideal solvent system will result in an Rf value of approximately 0.2-0.4 for this compound, with clear separation from other spots.
Q4: What are the common impurities I might encounter when purifying this compound?
A4: Common impurities can include unreacted starting materials from the synthesis, such as 5-bromosalicylaldehyde or related precursors, as well as byproducts from side reactions. The exact nature of the impurities will depend on the synthetic route used to prepare the this compound.
Q5: Is this compound stable on silica gel?
A5: Generally, benzofuran derivatives are stable on silica gel. However, if you observe streaking, the appearance of new spots on TLC after exposure to silica, or low recovery, it could indicate some degradation. In such cases, deactivating the silica gel with a small amount of a non-polar base like triethylamine mixed in the eluent, or switching to a different stationary phase like alumina, may be beneficial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation | - Inappropriate solvent system (too polar or too non-polar).- Column was not packed properly, leading to channeling.- The sample was overloaded on the column. | - Optimize the eluent system using TLC to achieve a greater difference in Rf values between your product and impurities.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of silica gel relative to your sample size (a general guideline is a 30:1 to 100:1 ratio of silica to crude product by weight). |
| Product Elutes Too Quickly (High Rf) | - The eluent is too polar. | - Decrease the polarity of the solvent system. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane. |
| Product Does Not Elute or Elutes Very Slowly (Low Rf) | - The eluent is not polar enough. | - Gradually increase the polarity of the solvent system. A gradient elution, where the polarity of the eluent is slowly increased over time, can be effective. |
| Streaking of the Compound on the Column/TLC | - The compound may be interacting too strongly with the stationary phase.- The sample may be overloaded.- The compound may be degrading on the silica gel. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, though this compound is neutral).- Reduce the amount of sample loaded onto the column.- Assess the stability of your compound on silica using a 2D TLC experiment. If degradation is confirmed, consider using deactivated silica or an alternative stationary phase like alumina. |
| Low Yield of Purified Product | - Incomplete elution from the column.- The compound may have co-eluted with an impurity.- Loss of material during solvent removal. | - After collecting the fractions containing your product, flush the column with a more polar solvent to ensure all the compound has been eluted.- Re-run the column with a shallower solvent gradient to improve separation.- Be careful during the rotary evaporation step to avoid loss of the product, especially if it is volatile. |
| Crystallization of Compound on the Column | - The compound has low solubility in the eluting solvent. | - This is a challenging issue. You may need to try a different solvent system in which your compound is more soluble. Alternatively, a wider column with more silica may be required to handle the precipitation. Pre-purification to remove the problematic component might be necessary.[1] |
Quantitative Data Summary
The following table summarizes typical parameters for the column chromatography of this compound and related derivatives. The exact values may vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most applications. |
| Eluent System | Pentane / Diethyl Ether | A 5:1 (v/v) ratio has been reported for a derivative.[2] |
| Methylcyclohexane / Ethyl Acetate | An 80:20 (v/v) ratio was used for a similar compound. | |
| Typical Rf of Product | ~0.80 | In 80:20 methylcyclohexane/ethyl acetate for a related compound.[3] |
| Purity (Post-Column) | >97% | Typically achievable with optimized conditions.[4] |
| Typical Yield | 60-90% | Highly dependent on the purity of the crude material and the optimization of the chromatographic separation. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
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Select a glass column of an appropriate size based on the amount of crude material.
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Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 1 cm) over the cotton plug.
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pentane).
-
Carefully pour the slurry into the column, ensuring that the silica packs evenly without air bubbles. Gently tap the column to facilitate packing.
-
Once the silica has settled, add another layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.
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Wash the column with the eluent until the silica bed is stable and the eluent runs clear. Do not let the solvent level drop below the top of the silica gel.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a more volatile solvent like dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.
-
Begin collecting fractions in test tubes or flasks immediately.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
4. Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the final yield and assess the purity using analytical techniques such as NMR, GC-MS, or HPLC.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for column chromatography.
References
Technical Support Center: Scale-Up of 5-Bromobenzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common challenges encountered during the scale-up of 5-Bromobenzofuran synthesis. The information is structured to offer practical troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly during the transition from laboratory to pilot or production scale.
| Problem/Observation | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield Upon Scale-Up | Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating and side product formation in larger reactors. | - Improve Agitation: Ensure efficient stirring to maintain uniform temperature distribution. - Controlled Reagent Addition: Add reagents portion-wise or via a syringe pump to manage the reaction exotherm. - Optimize Cooling: Utilize a reactor with a cooling jacket and ensure the cooling fluid is at the appropriate temperature. |
| Poor Mixing: Inadequate mixing can result in localized high concentrations of reactants, leading to side reactions. | - Select Appropriate Stirrer: Use an overhead stirrer with a suitable impeller design for the reactor geometry. - Optimize Stirring Speed: Determine the optimal stirring speed to ensure homogeneity without causing excessive splashing. | |
| Catalyst Inactivity: The catalyst may be sensitive to air, moisture, or impurities, leading to deactivation at a larger scale. | - Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon). - Use Dry Solvents and Reagents: Ensure all solvents and reagents are thoroughly dried before use. - Catalyst Loading: Re-evaluate the optimal catalyst loading for the larger scale. | |
| Increased Impurity Profile | Longer Reaction Times: Larger scale reactions often require longer reaction times, which can lead to the formation of degradation products. | - Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. - Temperature Control: Maintain a consistent and optimal reaction temperature to minimize side reactions. |
| Presence of Oxygen or Water: Trace amounts of oxygen or water can lead to oxidative or hydrolytic side products. | - Degas Solvents: Degas all solvents prior to use. - Use Anhydrous Reagents: Employ anhydrous grade reagents and handle them under an inert atmosphere. | |
| Homocoupling of Starting Materials: In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction. | - Ligand Modification: In palladium-catalyzed reactions, the choice of ligand can influence selectivity. Bulky, electron-rich ligands can sometimes suppress homocoupling. - Slow Addition: Slow addition of one of the coupling partners can help to minimize its homocoupling. | |
| Difficult Purification | High Viscosity of Reaction Mixture: At larger scales, the reaction mixture may become more viscous, making handling and purification challenging. | - Solvent Selection: Choose a solvent system that provides good solubility for both the product and impurities, while allowing for effective purification. - Optimize Filtration: Use appropriate filter aids if necessary to improve filtration speed. |
| Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography. | - Chromatography Optimization: Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina) to improve separation. A shallow solvent gradient can also be beneficial. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. | |
| Safety Concerns | Runaway Reactions: Exothermic reactions can become uncontrollable at a larger scale if not properly managed. | - Calorimetry Studies: Perform reaction calorimetry studies (e.g., DSC or RC1) to understand the thermal profile of the reaction before scaling up. - Emergency Quenching Plan: Have a well-defined quenching procedure in place in case of a thermal runaway. |
| Handling of Hazardous Reagents: Many syntheses of this compound involve hazardous reagents like bromine or strong bases. | - Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. - Fume Hood: Handle all hazardous reagents in a well-ventilated fume hood. - Safe Dispensing Techniques: Use appropriate techniques for dispensing hazardous reagents, such as using a syringe for liquids. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and what are the key scale-up challenges for each?
A1: Two common routes are the Perkin rearrangement and palladium-catalyzed cross-coupling reactions.
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Perkin Rearrangement: This route often involves the reaction of a salicylaldehyde with an acetic anhydride derivative.
-
Scale-up Challenges: The reaction can be exothermic and may require careful temperature control. The workup can sometimes be challenging due to the formation of viscous byproducts.
-
-
Palladium-Catalyzed Cross-Coupling: This involves the coupling of a bromophenol with an alkyne, followed by cyclization.
-
Scale-up Challenges: Catalyst deactivation, sensitivity to air and moisture, and the formation of homocoupled byproducts are common issues. The cost of the palladium catalyst can also be a significant factor at an industrial scale.
-
Q2: How can I effectively monitor the progress of my this compound synthesis at a larger scale?
A2: Regular monitoring is crucial for process control.
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and impurities. This is the preferred method for in-process control in a manufacturing setting.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts in the reaction mixture.
Q3: What are the typical impurities I should expect in the synthesis of this compound and how can I control them?
A3: Common impurities can include:
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Unreacted Starting Materials: Optimize reaction conditions (temperature, time, stoichiometry) to ensure complete conversion.
-
Over-brominated or Under-brominated Products: Control the stoichiometry of the brominating agent and the reaction conditions carefully.
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Isomers: The formation of other bromobenzofuran isomers can occur. Purification by chromatography or recrystallization is often necessary.
-
Solvent Adducts: Ensure complete removal of solvents during workup.
Q4: Are there any specific safety precautions I should take when scaling up the synthesis of this compound?
A4: Yes, safety is paramount.
-
Process Hazard Analysis (PHA): Conduct a thorough PHA before any scale-up to identify potential hazards and implement appropriate control measures.
-
Material Safety Data Sheets (MSDS): Review the MSDS for all chemicals used in the synthesis to understand their hazards and handling precautions.
-
Reactor Safety: Ensure the reactor is properly rated for the temperature and pressure of the reaction and is equipped with appropriate safety features like a rupture disk and a pressure relief valve.
Data Presentation: Lab vs. Pilot Scale Comparison
The following table provides an illustrative comparison of key parameters for the synthesis of this compound at the laboratory and pilot scale. Please note that this data is representative and actual results may vary depending on the specific synthetic route and process conditions.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Yield | 85% | 75% | Yield reduction is common due to less efficient heat and mass transfer. |
| Purity (by HPLC) | 98.5% | 97.0% | Longer reaction times and less ideal mixing can lead to a higher impurity profile. |
| Reaction Time | 4 hours | 8 hours | Slower reagent addition and heat transfer limitations often extend reaction times. |
| Major Impurity 1 | 0.5% | 1.2% | Impurity formation can be exacerbated by localized overheating and longer reaction times. |
| Major Impurity 2 | 0.3% | 0.8% | The profile of impurities may change with scale. |
| Solvent Volume | 100 mL | 10 L | The ratio of solvent to reactant may need to be adjusted to manage viscosity and heat transfer. |
| Stirring Speed | 300 rpm (magnetic stirrer) | 150 rpm (overhead stirrer) | The type and speed of agitation need to be optimized for the larger vessel. |
| Temperature Control | ± 1 °C | ± 3 °C | Maintaining tight temperature control is more challenging in larger reactors. |
Experimental Protocols
Protocol 1: Perkin-Type Synthesis of this compound (Laboratory Scale)
This protocol is a representative example and may require optimization.
Materials:
-
5-Bromosalicylaldehyde
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Acetic anhydride
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Triethylamine
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Toluene
Procedure:
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To a solution of 5-bromosalicylaldehyde (1 equivalent) in toluene, add acetic anhydride (1.5 equivalents).
-
Slowly add triethylamine (2 equivalents) to the mixture at room temperature.
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Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Experimental Workflow for this compound Synthesis
preventing debromination in 5-Bromobenzofuran reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing debromination during chemical reactions involving 5-Bromobenzofuran. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in this compound reactions?
A1: Debromination is an undesired side reaction where the bromine atom at the 5-position of the benzofuran ring is replaced by a hydrogen atom. This leads to the formation of benzofuran as a byproduct, which reduces the yield of the desired functionalized product and complicates the purification process.[1] This side reaction is a form of hydrodehalogenation.
Q2: Which types of reactions are most susceptible to debromination with this compound?
A2: Palladium-catalyzed cross-coupling reactions are particularly prone to debromination. These include Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1] Additionally, metal-halogen exchange reactions, such as lithiation, can also lead to debromination if not performed under carefully controlled conditions.
Q3: What are the primary causes of debromination in palladium-catalyzed reactions?
A3: The main cause of debromination, or hydrodehalogenation, in these reactions is the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources within the reaction mixture, such as solvents (like alcohols), water, or even amine bases.[2] The Pd-H species can then participate in a competing catalytic cycle that results in the replacement of the bromine atom with hydrogen.[2]
Q4: How does temperature affect the rate of debromination?
A4: Higher reaction temperatures often increase the rate of debromination.[1] Unwanted debromination pathways may have a higher activation energy than the desired coupling reaction. Therefore, lowering the reaction temperature can selectively disfavor the side reaction.[3]
Q5: Can the choice of base influence the extent of debromination?
A5: Yes, the base is a critical factor. Stronger bases can sometimes promote side reactions that lead to the formation of palladium-hydride species, thereby increasing debromination.[3] Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred to minimize this side reaction.[4]
Q6: Are there specific work-up conditions that can cause debromination?
A6: While less common, work-up procedures can potentially lead to debromination, especially if the product is sensitive to acidic or basic conditions and residual catalyst is present. It is advisable to test the stability of your product under the planned work-up conditions on a small scale first.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during reactions with this compound.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
-
Symptom: Formation of a significant amount of benzofuran alongside the desired biaryl product.
-
Root Cause Analysis: The likely culprit is the formation of a Pd-H species, leading to hydrodehalogenation. This can be influenced by the choice of ligand, base, solvent, and temperature.
-
Solutions:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands tend to promote the desired reductive elimination of the product over the debromination pathway.[3]
-
Base Selection: Switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃ instead of strong bases.[3][4]
-
Temperature Control: Lower the reaction temperature. Start at a lower temperature (e.g., 40-50 °C) and slowly increase if the reaction is sluggish, while monitoring for byproduct formation.[2]
-
Solvent Choice: Use anhydrous, degassed aprotic solvents like toluene or dioxane to minimize sources of protons.[2]
-
Issue 2: Low Yield and Debromination in Heck Reaction
-
Symptom: The desired substituted alkene is formed in low yield, with a notable amount of benzofuran byproduct.
-
Root Cause Analysis: Similar to Suzuki coupling, Pd-H formation is a likely cause. Also, the reaction conditions may not be optimal for the specific alkene coupling partner.
-
Solutions:
-
Catalyst and Ligand: Ensure an appropriate Pd source and consider using bulky phosphine ligands. For some Heck reactions, ligandless conditions with a phase-transfer catalyst like TBAB can be effective.[5]
-
Base and Solvent: The combination of an amine base like triethylamine (Et₃N) in a solvent like DMF can be highly effective.[5] However, if debromination is observed, switching to an inorganic base like K₂CO₃ might be beneficial.
-
Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times, which can lead to product degradation and increased byproduct formation.
-
Issue 3: Debromination during Sonogashira Coupling
-
Symptom: Formation of benzofuran instead of the desired alkynylated product.
-
Root Cause Analysis: Hydrodehalogenation is a known side reaction. The presence of a hydrogen source and certain reaction parameters can favor this pathway.[6] Copper co-catalysts can sometimes contribute to side reactions.
-
Solutions:
-
Consider a Copper-Free Protocol: Copper-free Sonogashira conditions can sometimes provide cleaner reactions and reduce side product formation.[7][8]
-
Amine Purity: Use a high-purity or freshly distilled amine base, as impurities can sometimes act as a source for hydrodehalogenation.[6]
-
Temperature Optimization: If possible, run the reaction at a lower temperature for a longer duration to disfavor the debromination pathway.[6]
-
Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (e.g., Argon) to prevent oxygen-induced side reactions.[6]
-
Issue 4: Debromination during Lithiation (Metal-Halogen Exchange)
-
Symptom: After quenching the reaction, the major product is benzofuran instead of the desired functionalized product.
-
Root Cause Analysis: The organolithium intermediate is highly reactive. If the temperature is not sufficiently low, or if there are proton sources present, the intermediate can be quenched to form benzofuran.
-
Solutions:
-
Strict Temperature Control: Maintain a very low temperature (typically -78 °C or lower) throughout the generation of the organolithium and the subsequent quenching with an electrophile.
-
Anhydrous Conditions: Use anhydrous solvents (e.g., dry THF or diethyl ether) and ensure all glassware is thoroughly dried to eliminate any water, which would act as a proton source.
-
Slow Addition: Add the organolithium reagent (e.g., n-BuLi or s-BuLi) slowly to the solution of this compound at low temperature to control the exotherm.
-
Data Presentation: Comparative Reaction Conditions
The following tables summarize quantitative data for reactions analogous to those with this compound, providing insights into how different parameters can affect product yield and minimize debromination.
Table 1: Suzuki-Miyaura Coupling of Methyl this compound-2-carboxylate with Arylboronic Acids [9][10]
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | 150 (MW) | 25 | 98 |
| 4-Chlorophenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | 150 (MW) | 25 | 96 |
| 3-Methylphenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | 150 (MW) | 25 | 95 |
| 2-Thiopheneboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | 150 (MW) | 30 | 85 |
Note: Data is for a substituted this compound and serves as a representative guide.
Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield [4][11][12]
| Base | Typical Yield Range (%) | Comments |
| Cs₂CO₃ | 90-98 | Often provides excellent yields, but is more expensive. |
| K₃PO₄ | 85-95 | A strong, yet mild base that is effective in many cases. |
| K₂CO₃ | 80-92 | A common and cost-effective choice, often used in aqueous solvent mixtures. |
| Na₂CO₃ | 75-90 | Another common and economical option. |
| Et₃N | < 60 | Organic amine bases are generally less effective for Suzuki coupling and can be a source for Pd-H formation. |
Note: Yields are generalized from various Suzuki-Miyaura reactions of aryl bromides and can vary significantly based on substrates and other conditions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, with conditions selected to suppress debromination.
-
Reagent Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Catalyst Addition: To the flask, add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane to the flask.
-
Reaction Execution: Stir the mixture at a reduced temperature (e.g., start at 50 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. If the reaction is slow, the temperature can be incrementally increased by 10 °C intervals, while continuing to monitor for the formation of benzofuran.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Analyze the crude product by ¹H NMR to determine the ratio of the desired product to the debrominated byproduct.
Protocol 2: Low-Temperature Lithiation and Quenching
This protocol outlines the procedure for metal-halogen exchange on this compound.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Quenching: Slowly add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) to the reaction mixture at -78 °C.
-
Warming and Work-up: After the addition of the electrophile, allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Below are diagrams created using Graphviz to illustrate key concepts and workflows related to preventing debromination.
Caption: Competing pathways in Suzuki coupling leading to desired product vs. debromination.
Caption: Decision workflow for troubleshooting debromination in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 5-Bromobenzofuran
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki-Miyaura coupling of 5-bromobenzofuran. The following information is designed to help diagnose and resolve common problems in this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound failed completely, and I only recovered my starting materials. What are the most likely primary causes?
A1: A complete failure of the reaction typically points to a fundamental issue with one of the core components or conditions required to initiate the catalytic cycle. The most common culprits are:
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Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle.[1] If it fails to form or is deactivated, the reaction will not start.
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Incomplete Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0). This reduction can be inefficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ to bypass this step.[2][3]
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Ligand or Catalyst Oxidation: Phosphine ligands and the Pd(0) catalyst are sensitive to oxygen.[2][3] The formation of a black precipitate (palladium black) is a sign of catalyst decomposition.[3] Ensure your solvents and reaction vessel are rigorously degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1][2]
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Catalyst Poisoning: Impurities in the starting materials, reagents, or solvent can act as catalyst poisons.
-
-
Poor Reagent Quality:
-
Boronic Acid Instability: Heteroaromatic boronic acids, in particular, can be susceptible to degradation over time. A common side reaction is protodeboronation, where the C-B bond is cleaved.[4][5] It is crucial to use fresh, high-quality boronic acid.[2] For notoriously unstable partners, consider using more robust derivatives like pinacol esters, MIDA boronates, or potassium aryltrifluoroborates, which slowly release the active boronic acid under reaction conditions.[2][4][6]
-
-
Sub-optimal Reaction Conditions:
-
Insufficient Temperature: Many Suzuki couplings, especially with less reactive aryl bromides, require heating to proceed at an appreciable rate.[2] If the reaction is run at too low a temperature, it may be too sluggish to observe any product formation.
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Improper Base: The base is not merely an additive; it is critical for the transmetalation step.[6] If the base is old, of poor quality, or inappropriate for the substrate, the reaction will stall.
-
Q2: My reaction is producing the desired product, but the yield is very low and I see significant side products. What are these side reactions and how can I minimize them?
A2: Low yields are often the result of competing side reactions that consume your starting materials or intermediates. The most common are protodeboronation and homocoupling.
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Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom.[4] This is a very common issue with heteroaromatic boronic acids.[7]
-
Troubleshooting Steps:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[5] Consider switching from strong bases like NaOH to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[8][9]
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Use Boronate Esters: As mentioned, boronate esters (e.g., pinacol esters) are generally more stable than the corresponding boronic acids and can suppress this side reaction.[2][5]
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Minimize Reaction Time and Temperature: While heat is often necessary, excessive temperature or prolonged reaction times can increase the rate of decomposition. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
-
Homocoupling (Glaser Coupling): This is the coupling of two boronic acid molecules to form a biaryl byproduct.
-
Troubleshooting Steps:
-
Improve Degassing: The primary cause of homocoupling is the presence of oxygen.[2] Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with argon) is thorough.
-
Use a Pd(0) Source: Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in-situ reduction step. Starting directly with a Pd(0) catalyst like Pd(PPh₃)₄ can mitigate this issue.[2]
-
-
-
Dehalogenation: This occurs when the this compound is reduced to benzofuran instead of coupling. This can be caused by inefficient transmetalation or the presence of excess water in certain protocols.[3] Optimizing the base and ensuring reagent quality can help.[3]
Q3: How do I select the optimal catalyst, ligand, base, and solvent for the coupling of this compound?
A3: While there is no single "best" condition for all Suzuki couplings, literature precedents for similar heteroaromatic systems provide an excellent starting point. For a challenging substrate like this compound, systematic optimization is key.
-
Catalyst and Ligand: The choice of ligand is critical. While standard ligands like triphenylphosphine (PPh₃) can work, electron-rich and sterically hindered heteroaromatics often benefit from bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[10][11][12] These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps.[10][12]
-
Base: The base facilitates the crucial transmetalation step. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[13][14] Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings.[15][16] The choice can be empirical, and a screen of different bases is often worthwhile.
-
Solvent: A variety of solvents can be used, often in a biphasic mixture with water to help solubilize the inorganic base.[7] Common choices include 1,4-dioxane/H₂O, toluene, or DMF.[15][17][18] Microwave-assisted synthesis in toluene has been shown to be effective for producing 5-arylbenzofuran-2-carboxylates.[15][16]
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound Derivatives
This table provides a validated starting point based on successful literature reports for the coupling of methyl this compound-2-carboxylate.[15][16] These conditions can be adapted for this compound.
| Parameter | Recommended Condition | Notes |
| Aryl Halide | Methyl this compound-2-carboxylate | 1.0 mmol |
| Boronic Acid | Arylboronic Acid | 1.2 mmol (1.2 eq) |
| Catalyst | 2-quinolinealdoxime-Pd(II)-complex | 0.1 mol% |
| Base | Cesium Carbonate (Cs₂CO₃) | 2.0 mmol (2.0 eq) |
| Solvent | Toluene | 3 mL |
| Temperature | 150 °C | Microwave heating |
| Atmosphere | Inert | Essential to prevent catalyst degradation. |
| Reaction Time | 20-30 minutes | Monitor by TLC or LC-MS. |
Table 2: Troubleshooting Guide for Parameter Optimization
| Observed Problem | Potential Cause(s) | Suggested Optimization Steps |
| No Reaction | Inactive catalyst, low temperature | 1. Switch to a Pd(0) catalyst (e.g., Pd(PPh₃)₄).2. Use a more active ligand (e.g., XPhos, SPhos).3. Increase temperature in 10-20 °C increments.4. Ensure rigorous degassing. |
| Low Yield | Protodeboronation, catalyst decomposition | 1. Screen different bases (e.g., K₃PO₄, K₂CO₃).2. Use a more stable boronate ester instead of the boronic acid.3. Increase catalyst/ligand loading.4. Try a different solvent system (e.g., Dioxane/H₂O). |
| Protodeboronation | Base too strong, high temperature | 1. Switch to a milder base (e.g., KF, K₂CO₃).[8]2. Lower the reaction temperature.3. Use a boronate ester (MIDA, pinacol).[2] |
| Homocoupling | Presence of oxygen | 1. Improve degassing technique (use freeze-pump-thaw).2. Use a direct Pd(0) source.[2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling[1][15]
This protocol is adapted from literature procedures for analogous benzofuran substrates and is suitable for rapid reaction optimization.
-
Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 0.1-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 150 °C) for the specified time (e.g., 20-30 minutes).
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent (e.g., 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Heating Suzuki Coupling[1]
This protocol is a more traditional approach suitable for various scales.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane) followed by the aqueous base solution (e.g., 2M K₂CO₃).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. Remove the solvent by rotary evaporation and purify the residue by column chromatography.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from 5-Bromobenzofuran Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from 5-Bromobenzofuran products, a common issue following cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound from palladium catalysts.
Issue 1: High Levels of Residual Palladium Detected After Initial Purification (e.g., Column Chromatography)
-
Possible Cause: Simple column chromatography is often insufficient for complete removal of palladium residues.[1][2] Palladium can exist in various forms (e.g., Pd(0), Pd(II), colloidal) which may co-elute with the product.[3]
-
Solution: Employ a secondary purification step using a palladium scavenger.[1][4] Thiol-based silica scavengers or polymer-supported scavengers like MP-TMT are highly effective.[3][5]
-
Actionable Advice: After chromatographic purification, dissolve the this compound product in a suitable solvent (e.g., THF, DCM) and treat it with a recommended palladium scavenger.[3]
Issue 2: Incomplete Palladium Removal After Using a Scavenger
-
Possible Cause 1: Incorrect Scavenger Selection. The effectiveness of a scavenger can depend on the oxidation state of the palladium species in your reaction mixture.[6]
-
Solution 1: Screen a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific conditions.[6]
-
Possible Cause 2: Suboptimal Scavenging Conditions. Factors like temperature, reaction time, and scavenger amount significantly impact efficiency.[3][7]
-
Solution 2: Optimize the scavenging conditions. Increase the equivalents of the scavenger (a typical starting point is 4-8 molar equivalents relative to the initial palladium catalyst), extend the reaction time (2 to 24 hours), or slightly elevate the temperature (e.g., 35-45°C).[3]
-
Possible Cause 3: Poor Mass Transfer. Inadequate mixing can prevent the scavenger from effectively interacting with the palladium species.[6]
-
Solution 3: Ensure vigorous stirring throughout the scavenging process.[6]
Issue 3: Product Loss During Purification with Activated Carbon
-
Possible Cause: Activated carbon, while a cost-effective option, can non-specifically adsorb the this compound product, leading to reduced yields.[6][8]
-
Solution 1: Optimize Carbon Loading. Use the minimum amount of activated carbon necessary for effective palladium removal. Perform a small-scale test to determine the optimal loading (a typical starting point is 0.1 to 0.5 times the weight of the crude product).[3][6]
-
Solution 2: Solvent Selection. The choice of solvent can affect product adsorption. Experiment with different solvents to minimize product loss while maintaining efficient palladium removal.[6]
Issue 4: Recrystallization Fails to Adequately Reduce Palladium Content
-
Possible Cause: Palladium species may co-crystallize with the this compound product.
-
Solution: Pre-treat the crude product with a scavenger or activated carbon before recrystallization to remove the bulk of the palladium.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my this compound product?
A1: Residual palladium can have significant negative impacts. In pharmaceutical development, regulatory agencies impose strict limits on heavy metal impurities in active pharmaceutical ingredients (APIs).[9][10] For research purposes, palladium residues can interfere with subsequent chemical reactions and biological assays, potentially leading to false results.[1][9]
Q2: What are the most common and effective methods for palladium removal?
A2: The most common methods include:
-
Metal Scavengers: Solid-supported reagents with functional groups that chelate palladium, which can then be removed by filtration.[9] Thiol-functionalized silica and polymers are very common and effective.[3][5]
-
Activated Carbon Treatment: A cost-effective method that adsorbs palladium species.[11]
-
Filtration through Celite: A simple first step to remove heterogeneous palladium catalysts.[9][12]
-
Column Chromatography: Often used for general purification but may not be sufficient on its own for complete palladium removal.[1][2]
Q3: How do I quantify the amount of residual palladium in my product?
A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and accurate technique for quantifying trace levels of palladium.[4][13] Other methods, such as colorimetric assays, can also be used for rapid screening.[13][14]
Q4: Can I use a combination of palladium removal methods?
A4: Yes, a multi-step approach is often the most effective. For example, an initial filtration through Celite can be followed by treatment with a palladium scavenger and then a final recrystallization.[1][12]
Quantitative Data on Palladium Removal
The following tables summarize the efficiency of various palladium removal techniques based on literature data.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| MP-TMT (polymer-supported) | 33,000 | < 200 | [5] |
| MP-TMT (polymer-supported) | 500 - 800 | < 10 | [5] |
| Scavenging Resin | > 100 | < 100 | [4] |
| Carboxen® 564 | 1250 | < ICH Guideline Limits | [8] |
Table 2: General Comparison of Purification Methods
| Purification Method | Typical Residual Pd Levels | Notes | Reference |
| Aqueous Workup Only | Can be > 5000 ppm | Highly variable and insufficient. | [1] |
| Column Chromatography | Often > 100 ppm | Not reliably effective on its own. | [1][2] |
| Scavenging (Post-Chromatography) | < 100 ppm | Considered a reliable method. | [1][4] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using Silica-Based Scavengers
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) to a concentration of 10-50 mg/mL.[3]
-
Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.[3]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[3]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[3]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified this compound.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or another suitable analytical technique.[3]
Protocol 2: General Procedure for Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent.[6]
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[3]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[3]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[3]
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for palladium removal using a scavenger.
Caption: Troubleshooting guide for palladium removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
stability of 5-Bromobenzofuran under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Bromobenzofuran under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the benzofuran ring system?
A1: The benzofuran ring is an aromatic heterocyclic system. While generally stable, the furan ring component can be susceptible to degradation under certain conditions, particularly in the presence of strong acids, heat, and light.[1] The benzene ring fused to the furan ring provides some additional stability compared to furan alone.
Q2: How does the bromo-substituent at the 5-position affect the stability of this compound?
A2: The bromine atom at the 5-position is a versatile functional group that enhances the reactivity of the molecule in various organic reactions, such as palladium-catalyzed cross-coupling reactions.[2] While it significantly influences the electronic properties of the benzofuran ring system, it is not expected to dramatically alter the fundamental stability of the ring under typical acidic or basic conditions compared to the parent benzofuran. However, it can be a site for nucleophilic attack under forcing conditions or in the presence of specific catalysts.[3]
Q3: Is this compound stable under acidic conditions?
A3: Based on the general reactivity of benzofurans, this compound may be sensitive to strong acidic conditions.[1] The furan ring can undergo acid-catalyzed ring-opening, especially at elevated temperatures.[4] The reaction is typically initiated by the protonation of the benzofuran ring system.[4] For many applications, mildly acidic conditions may be tolerated, but it is crucial to perform stability studies if the compound will be subjected to acidic environments for prolonged periods.
Q4: What is the expected stability of this compound under basic conditions?
A4: this compound is generally expected to be more stable under basic conditions compared to strongly acidic conditions. The benzofuran ring itself is not typically susceptible to cleavage by bases. However, the bromine atom at the 5-position can participate in reactions in the presence of a base, particularly in metal-catalyzed cross-coupling reactions where the base activates the organoboron reagent.[3] Strong bases at high temperatures could potentially lead to unforeseen reactions, and stability should be experimentally verified for specific conditions.
Q5: How should I store solutions of this compound?
A5: For optimal stability, stock solutions of this compound, typically prepared in an organic solvent like DMSO, should be stored at low temperatures (-20°C or -80°C) and protected from light.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Due to its low aqueous solubility, preparing solutions directly in aqueous buffers is not recommended.[1]
Troubleshooting Guide
Issue 1: I am observing significant degradation of this compound in my reaction performed under acidic conditions.
-
Potential Cause: The furan ring of the benzofuran system is likely undergoing acid-catalyzed decomposition.[4] This is more pronounced with strong acids and at higher temperatures.
-
Solution:
-
If possible, use milder acidic conditions or a non-acidic catalyst for your transformation.
-
Reduce the reaction temperature.
-
Minimize the reaction time.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions that can be exacerbated by acidic conditions.[4]
-
Issue 2: My reaction involving this compound is sluggish or incomplete, and I suspect the compound is precipitating out of the aqueous buffer.
Issue 3: I am seeing unexpected byproducts in my reaction, and I suspect they are degradation products of this compound.
-
Potential Cause: Under acidic conditions, the primary degradation product is likely a substituted phenol resulting from the ring-opening of the furan moiety.[4] Under certain conditions, polymerization or the formation of dark-colored, tar-like substances can occur, especially at elevated temperatures or high acid concentrations.[4]
-
Solution:
-
Analyze the reaction mixture by LC-MS to identify the mass of the byproducts, which can help in elucidating their structures.
-
To minimize degradation, refer to the solutions for "Issue 1".
-
If isolation of the desired product is difficult, consider alternative purification techniques like solid-phase extraction (SPE).[4]
-
Data Presentation
The following table is a hypothetical representation of stability data for this compound under various pH conditions. Actual experimental data should be generated using the protocol outlined below.
| pH | Temperature (°C) | Time (hours) | % this compound Remaining | Appearance of Solution |
| 2.0 | 37 | 0 | 100 | Clear, colorless |
| 2.0 | 37 | 24 | 85 | Clear, pale yellow |
| 2.0 | 37 | 48 | 72 | Clear, yellow |
| 7.4 | 37 | 0 | 100 | Clear, colorless |
| 7.4 | 37 | 24 | 99 | Clear, colorless |
| 7.4 | 37 | 48 | 98 | Clear, colorless |
| 9.0 | 37 | 0 | 100 | Clear, colorless |
| 9.0 | 37 | 24 | 97 | Clear, colorless |
| 9.0 | 37 | 48 | 95 | Clear, colorless |
Experimental Protocols
Protocol: Assessing the Chemical Stability of this compound in Aqueous Buffers
This protocol is adapted from general procedures for determining the chemical stability of compounds in solution.[6]
1. Materials:
-
This compound
-
DMSO (HPLC grade)
-
Aqueous buffers:
-
pH 2.0 (Glycine-HCl buffer)
-
pH 7.4 (Phosphate-buffered saline, PBS)
-
pH 9.0 (Glycine-NaOH buffer)
-
-
Methanol (HPLC grade)
-
Deionized water
-
Temperature-controlled incubator or water bath
-
HPLC system with a C18 column and UV detector
-
LC-MS system for degradation product identification (recommended)
2. Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions:
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.5%) and consistent across all samples.
-
-
Incubation:
-
Incubate the working solutions at a constant temperature (e.g., 37°C) in a temperature-controlled incubator.
-
-
Sampling:
-
Withdraw aliquots from each solution at specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
-
Sample Quenching and Preparation:
-
Immediately after withdrawal, mix the aliquot with an equal volume of cold methanol to stop any further degradation.
-
Store the quenched samples at -20°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC to determine the concentration of the remaining this compound. A suitable mobile phase and gradient should be developed to achieve good separation of the parent compound from any potential degradation products.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero.
-
Plot the percentage of the remaining compound against time for each pH condition.
-
Visualizations
Caption: Experimental workflow for the stability assessment of this compound.
Caption: Hypothesized degradation pathway of this compound under acidic conditions.
References
Technical Support Center: Friedel-Crafts Acylation of 5-Bromobenzofuran
Welcome to the technical support center for the Friedel-Crafts acylation of 5-Bromobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific electrophilic aromatic substitution reaction.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the Friedel-Crafts acylation of this compound, providing potential causes and actionable solutions.
Q1: My reaction is not proceeding, or the conversion of this compound is very low. What are the possible causes and solutions?
A1: Low reactivity in Friedel-Crafts acylation of this compound can stem from several factors related to reagents and reaction conditions.
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is highly moisture-sensitive. Exposure to atmospheric moisture will deactivate it.
-
Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened container of the Lewis acid or a properly stored anhydrous grade.
-
-
Deactivated Substrate: The bromine atom at the 5-position has a deactivating effect on the benzofuran ring system, making it less nucleophilic than unsubstituted benzofuran.
-
Solution: While this compound is deactivated, the furan ring remains the more reactive site for electrophilic substitution. Ensure that a sufficiently strong Lewis acid and appropriate reaction temperatures are used. A slight excess of the acylating agent and Lewis acid may be necessary.
-
-
Insufficient Reaction Temperature: The reaction may require heating to overcome the activation energy barrier, especially with a deactivated substrate.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress by TLC or GC. Be cautious, as excessive heat can promote byproduct formation.
-
Q2: I am observing multiple products in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize them?
A2: The formation of multiple products is a common challenge. The primary byproducts are typically regioisomers of the acylated product.
-
Formation of Regioisomers: The main product of the Friedel-Crafts acylation of this compound is the 2-acyl derivative, due to the higher stability of the carbocation intermediate at the C2 position. However, acylation at the C3 position can also occur, leading to the formation of the 3-acyl-5-bromobenzofuran isomer. Acylation on the benzene ring is less common due to the deactivating effect of the bromine and the higher reactivity of the furan ring.
-
Minimization Strategies:
-
Choice of Lewis Acid: Milder Lewis acids, such as SnCl₄ or ZnCl₂, may offer better regioselectivity compared to stronger ones like AlCl₃.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product (usually the 2-isomer).
-
-
-
Polyacylation: Although the acyl group is deactivating, preventing a second acylation, under harsh conditions (high temperature, large excess of reagents), di-acylated products are a possibility.[1]
-
Minimization Strategies: Use a stoichiometry of approximately 1:1.1 for this compound to the acylating agent. Avoid prolonged reaction times and excessive temperatures.
-
Q3: My reaction mixture has turned dark and tarry, and I am unable to isolate any desired product. What is causing this?
A3: The formation of a dark, resinous material is indicative of polymerization of the starting material or product. Furan and its derivatives are known to be sensitive to strong acids.
-
Acid-Catalyzed Polymerization: Strong Lewis acids can induce the polymerization of the electron-rich benzofuran ring. This is often exacerbated by high temperatures.
-
Troubleshooting Steps:
-
Use a Milder Lewis Acid: Consider using a less aggressive Lewis acid like SnCl₄, ZnCl₂, or even solid acid catalysts.
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to control the reaction rate and suppress polymerization.
-
Controlled Addition: Add the Lewis acid slowly and portion-wise to the reaction mixture to avoid localized high concentrations of acid and control the initial exotherm.
-
-
Data Presentation
Table 1: Expected Products and Byproducts in the Friedel-Crafts Acylation of this compound
| Compound | Structure | Role | Notes |
| 2-Acetyl-5-bromobenzofuran | Main Product | The kinetically and thermodynamically favored product due to the stability of the C2 carbocation intermediate. | |
| 3-Acetyl-5-bromobenzofuran | Major Byproduct | Formation is less favored but can occur, especially under certain reaction conditions (e.g., with specific Lewis acids or at higher temperatures). | |
| Diacylated Products | Multiple possible isomers | Minor Byproduct | Can form under harsh reaction conditions (excess reagents, high temperature). The acyl group is deactivating, making this less likely than in Friedel-Crafts alkylation.[1] |
| Polymeric Material | Complex mixture of oligomers/polymers | Side Product | Results from the acid-catalyzed decomposition and polymerization of the benzofuran ring. Characterized by a dark, tarry appearance of the reaction mixture. |
Experimental Protocols
Detailed Methodology for the Friedel-Crafts Acylation of this compound
This protocol is a representative procedure and may require optimization based on the specific acylating agent and available laboratory conditions.
Materials:
-
This compound
-
Acetyl chloride (or other acyl halide/anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Addition of Reagents:
-
In a separate flask, dissolve this compound (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Add this solution to the dropping funnel.
-
Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the desired 2-acetyl-5-bromobenzofuran from isomers and other impurities.
-
Mandatory Visualization
Reaction Mechanism and Byproduct Formation
Caption: Reaction pathway for the Friedel-Crafts acylation of this compound.
Experimental Workflow
Caption: General experimental workflow for Friedel-Crafts acylation.
Logical Relationship of Troubleshooting Steps
References
Validation & Comparative
A Comparative Analysis of 5-Bromobenzofuran and 5-Chlorobenzofuran in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 5-Bromobenzofuran and 5-Chlorobenzofuran in three widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. This analysis is supported by experimental data to inform rational substrate selection in synthetic workflows.
The enhanced reactivity of this compound over its chlorinated analog is a key consideration in reaction design. This difference is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This facilitates the initial oxidative addition step in the catalytic cycles of these cross-coupling reactions, generally leading to higher yields and faster reaction times under similar conditions.
Quantitative Reactivity Comparison
The following tables summarize the performance of this compound and 5-Chlorobenzofuran in key palladium-catalyzed cross-coupling reactions. While direct comparative studies under identical conditions are limited, the data presented provides a clear indication of the reactivity trend.
Table 1: Suzuki-Miyaura Coupling Reaction Yields
| Entry | Halogenated Benzofuran | Coupling Partner | Catalyst System | Base | Solvent | Time (min) | Yield (%) |
| 1 | Methyl this compound-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1 mol%) | Cs₂CO₃ | Toluene | 25 | 96[1] |
| 2 | 5-Chlorobenzofuran | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | Generally lower yields than bromides |
Table 2: Heck Reaction Yields
| Entry | Halogenated Benzofuran | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Acetyl-5-bromobenzofuran | Styrene | Pd(II)-complex (0.25 mol%) / TBAB | Et₃N | DMF | 4 | 99[2] |
| 2 | 5-Chlorobenzofuran | Alkenes | Not specified | Not specified | Not specified | Not specified | Generally requires more forcing conditions and may result in lower yields |
Table 3: Buchwald-Hartwig Amination Reactivity
| Substrate | General Reactivity Trend |
| This compound | More reactive, couples with a wider range of amines under milder conditions. |
| 5-Chlorobenzofuran | Less reactive, often requires more specialized, bulky phosphine ligands and higher temperatures to achieve comparable yields. |
Note: Quantitative comparative data for the Buchwald-Hartwig amination of these specific benzofuran derivatives is not available in the provided search results. The information is based on the established principles of this reaction.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the reproduction and adaptation of these reactions.
Suzuki-Miyaura Coupling of Methyl this compound-2-carboxylate
Materials:
-
Methyl this compound-2-carboxylate
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid)
-
Pd(II)-complex catalyst
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene
-
Ethyl acetate (EtOAc)
Procedure:
-
To a reaction vessel, add methyl this compound-2-carboxylate (1 mmol), the arylboronic acid (1.2 mmol), cesium carbonate (2 mmol), and the Pd(II)-complex (0.1 mol%).
-
Add toluene (3 mL) to the vessel.
-
The reaction mixture is then subjected to microwave irradiation at 150 °C for 25 minutes.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The reaction mixture is then extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 5-arylbenzofuran-2-carboxylate.[1]
Heck Reaction of 2-Acetyl-5-bromobenzofuran with Styrene
Materials:
-
2-Acetyl-5-bromobenzofuran
-
Styrene
-
Pd(II)-complex catalyst
-
Tetrabutylammonium bromide (TBAB)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine 2-acetyl-5-bromobenzofuran, styrene, the Pd(II)-complex (0.25 mol%), TBAB, and triethylamine in DMF.
-
The reaction mixture is heated at 130 °C for 4 hours.
-
Reaction progress is monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up to isolate the product.
-
The crude product is purified to yield (E)-2-acetyl-5-(β-styryl)benzofuran.[2]
General Protocol for Buchwald-Hartwig Amination of Aryl Halides
Materials:
-
Aryl halide (e.g., this compound or 5-chlorobenzofuran)
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst, the phosphine ligand, and the base.
-
The anhydrous solvent is added, followed by the amine and then the aryl halide.
-
The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C).
-
The reaction is monitored by TLC or GC/LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Chemistry: Reaction Mechanisms and Reactivity Logic
To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, as well as the logical relationship governing the reactivity of the two benzofuran derivatives.
Comparative Reactivity Logic
Suzuki-Miyaura Catalytic Cycle
Heck Reaction Catalytic Cycle
Buchwald-Hartwig Amination Cycle
References
The Evolving Landscape of Benzofuran Scaffolds: A Comparative Analysis of 5-Bromobenzofuran's Biological Activity
For researchers, scientists, and professionals in drug development, the benzofuran scaffold represents a privileged structure in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3][4] This guide provides a comparative analysis of the biological activity of 5-Bromobenzofuran and other key benzofuran derivatives, supported by experimental data and detailed protocols. The strategic placement of a bromine atom at the C5 position of the benzofuran ring has been shown to be a key feature in a number of compounds with notable therapeutic potential.[5]
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, demonstrating a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][6][7][8][9][10] The versatility of the benzofuran core allows for the introduction of a wide range of substituents, enabling the fine-tuning of their pharmacological profiles.[1] Halogenation, in particular, is a common strategy in drug design to enhance binding affinity and metabolic stability.[11]
Comparative Analysis of Biological Activity: Quantitative Data
The biological activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring. The following tables summarize the quantitative data for the biological activities of this compound derivatives and other notable benzofuran analogs.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 3-(Bromomethyl)benzofuran | K562 (Leukemia) | 5 | [8] |
| HL60 (Leukemia) | 0.1 | [8] | ||
| Compound 3f | 2-substituted benzofuran | HEPG2 (Liver) | 12.4 | [12] |
| Compound 5a | Benzofuran-isatin conjugate | HT29 (Colorectal) | - | [13] |
| SW620 (Colorectal) | - | [13] | ||
| Compound 16 | Benzofuran and N-aryl piperazine hybrid | A549 (Lung) | 0.12 | [14] |
| SGC7901 (Gastric) | 2.75 | [14] | ||
| Benzofuran-chalcone hybrid | 5-Bromo-benzofuran with chalcone | MCF-7 (Breast) | Varies | [5] |
| PC-3 (Prostate) | Varies | [5] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound/Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [15] |
| Escherichia coli | 25 | [15] | |
| Staphylococcus aureus | 12.5 | [15] | |
| Benzofuran derivative 2 | Staphylococcus aureus | 25 | [15] |
| Benzofuran derivative 6 | Penicillium italicum | 12.5 | [15] |
| Colletotrichum musae | 12.5-25 | [15] | |
| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | [16] |
| Benzofuran-5-ol derivatives | Various fungal species | 1.6-12.5 | [2] |
| Benzofuran amide 6b | S. aureus, E. coli | 6.25 | [9] |
Key Signaling Pathways and Experimental Workflows
The diverse biological activities of benzofuran derivatives are attributed to their ability to modulate various cellular signaling pathways. For instance, some derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in carcinogenesis.[8][17] Others are believed to exert their anticancer effects by targeting pathways like the MAPK/ERK signaling cascade.
dot digraph "HIF-1_Signaling_Pathway" { graph [fontname = "Arial", label="Hypoxia-Inducible Factor (HIF-1) Signaling Pathway", labelloc=t, fontsize=16, rankdir=TB]; node [fontname = "Arial", style="filled", shape=box, margin=0.1]; edge [fontname = "Arial"];
// Nodes Hypoxia [label="Hypoxia", fillcolor="#F1F3F4", fontcolor="#202124"]; HIF1a_stabilization [label="HIF-1α Stabilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF1a_translocation [label="HIF-1α Translocation to Nucleus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF1b [label="HIF-1β (ARNT)", fillcolor="#FBBC05", fontcolor="#202124"]; HIF1_complex [label="HIF-1 Complex Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; HRE [label="Hypoxia Response Elements (HREs) in DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_transcription [label="Target Gene Transcription", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Metabolic Adaptation", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation & Survival", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzofuran [label="Benzene-sulfonamide-based\nbenzofuran derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Hypoxia -> HIF1a_stabilization; HIF1a_stabilization -> HIF1a_translocation; HIF1a_translocation -> HIF1_complex; HIF1b -> HIF1_complex; HIF1_complex -> HRE; HRE -> Gene_transcription; Gene_transcription -> Angiogenesis; Gene_transcription -> Metabolism; Gene_transcription -> Proliferation; Benzofuran -> HIF1_complex [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Inhibition of the HIF-1 signaling pathway by a benzene-sulfonamide-based benzofuran derivative.
dot digraph "MAPK_ERK_Pathway" { graph [fontname = "Arial", label="Hypothetical Targeting of MAPK/ERK Pathway by Benzofuran Derivatives", labelloc=t, fontsize=16, rankdir=TB]; node [fontname = "Arial", style="filled", shape=box, margin=0.1]; edge [fontname = "Arial"];
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellResponse [label="Cell Proliferation, Survival, Differentiation", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzofuran [label="Phenyl 5-bromofuran-2-carboxylate\nderivatives (Hypothetical)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> Receptor; Receptor -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; TranscriptionFactors -> CellResponse; Benzofuran -> RAF [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Hypothetical inhibition of the MAPK/ERK pathway by phenyl 5-bromofuran-2-carboxylate derivatives.[11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of benzofuran derivatives.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][18][19]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[18]
-
Compound Treatment: Serial dilutions of the benzofuran derivatives are prepared in the culture medium. After 24 hours of cell seeding, the existing medium is removed, and 100 µL of the compound dilutions are added to the respective wells. A vehicle control (medium with DMSO) and a blank control (medium only) are included. The plate is then incubated for another 24-48 hours.[18]
-
MTT Addition: Following the incubation period, 10 µL of a 5 mg/mL MTT solution is added to each well.[18]
-
Incubation: The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[19]
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
dot digraph "MTT_Assay_Workflow" { graph [fontname = "Arial", label="MTT Assay Workflow for Cytotoxicity Screening", labelloc=t, fontsize=16, rankdir=TB]; node [fontname = "Arial", style="filled", shape=box, margin=0.1]; edge [fontname = "Arial"];
// Nodes Seed [label="Seed cancer cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for 24h", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat cells with benzofuran derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for 24-48h", fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="Add MTT solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate for 2-4h", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Solubilize formazan crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Measure absorbance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate cell viability", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Measure; Measure -> Analyze; } dot Caption: A generalized workflow for determining the cytotoxicity of benzofuran derivatives using the MTT assay.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds.[20]
-
Media Preparation: Nutrient agar media is prepared and sterilized by autoclaving.[21]
-
Inoculation: The sterile nutrient agar is poured into petri dishes. Once solidified, the agar surface is uniformly inoculated with a standardized suspension of the test microorganism.[20]
-
Well Creation: Wells of a specific diameter (e.g., 6mm) are made in the agar using a sterile borer.[20]
-
Compound Application: Different concentrations of the benzofuran derivatives, dissolved in a suitable solvent like DMSO, are added to the wells. A standard antibiotic is used as a positive control, and the solvent alone serves as a negative control.[20][21]
-
Incubation: The petri dishes are incubated at an appropriate temperature for a specified period (e.g., 24 hours at 37°C for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. 5-Bromo-2-(bromomethyl)-benzofuran | Benchchem [benchchem.com]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Scilit [scilit.com]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jopcr.com [jopcr.com]
- 10. scienceopen.com [scienceopen.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 16. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 21. ijpbs.com [ijpbs.com]
A Comparative Guide to ¹H and ¹³C NMR Spectra of Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a selection of substituted benzofurans. Understanding the impact of various substituents on the chemical shifts and coupling constants of the benzofuran core is crucial for the structural elucidation and characterization of novel compounds in medicinal chemistry and materials science. This document summarizes quantitative NMR data in clear tabular formats, details the experimental protocols for data acquisition, and presents a logical workflow for spectral comparison.
Introduction to NMR Spectroscopy of Benzofurans
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a common scaffold in many biologically active molecules. NMR spectroscopy is an indispensable tool for confirming the structure of newly synthesized benzofuran derivatives. Both ¹H and ¹³C NMR provide unique and complementary information about the molecular structure.
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substituents on the benzofuran ring can significantly alter the electron density distribution through inductive and resonance effects, leading to predictable shifts in the NMR signals. By comparing the spectra of substituted benzofurans to the parent compound, researchers can deduce the position and nature of the substituents.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for benzofuran and two of its substituted derivatives: 2-methylbenzofuran, representing an electron-donating group, and 5-bromobenzofuran, featuring an electron-withdrawing halogen. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data Comparison of Substituted Benzofurans
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Benzofuran | H-2 | 7.59 | d | 2.2 |
| H-3 | 6.71 | d | 2.2 | |
| H-4 | 7.53 | d | 7.8 | |
| H-5 | 7.23 | t | 7.5 | |
| H-6 | 7.31 | t | 7.8 | |
| H-7 | 7.46 | d | 8.1 | |
| 2-Methylbenzofuran | H-3 | 6.23 | s | - |
| H-4 | 7.42 | d | 7.8 | |
| H-5 | 7.15 | t | 7.4 | |
| H-6 | 7.22 | t | 7.6 | |
| H-7 | 7.39 | d | 8.0 | |
| -CH₃ | 2.45 | s | - | |
| This compound | H-2 | 7.68 | d | 2.2 |
| H-3 | 6.74 | d | 2.2 | |
| H-4 | 7.63 | d | 1.9 | |
| H-6 | 7.35 | dd | 8.7, 1.9 | |
| H-7 | 7.41 | d | 8.7 |
Table 2: ¹³C NMR Spectral Data Comparison of Substituted Benzofurans
| Compound | Position | Chemical Shift (δ, ppm) |
| Benzofuran | C-2 | 144.9 |
| C-3 | 106.6 | |
| C-3a | 127.5 | |
| C-4 | 121.4 | |
| C-5 | 122.8 | |
| C-6 | 124.2 | |
| C-7 | 111.4 | |
| C-7a | 154.9 | |
| 2-Methylbenzofuran | C-2 | 154.9 |
| C-3 | 103.3 | |
| C-3a | 128.9 | |
| C-4 | 120.7 | |
| C-5 | 122.3 | |
| C-6 | 123.5 | |
| C-7 | 110.9 | |
| C-7a | 154.7 | |
| -CH₃ | 14.2 | |
| This compound | C-2 | 146.4 |
| C-3 | 107.2 | |
| C-3a | 129.6 | |
| C-4 | 124.3 | |
| C-5 | 115.8 | |
| C-6 | 127.1 | |
| C-7 | 112.9 | |
| C-7a | 153.7 |
Experimental Protocols
The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of substituted benzofurans. Specific parameters may need to be optimized for individual compounds and available instrumentation.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified benzofuran derivative for ¹H NMR analysis, and 20-50 mg for ¹³C NMR analysis.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for many benzofuran derivatives.
-
Transfer: Filter the solution through a small plug of glass wool or cotton directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
-
Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
Temperature: Standard acquisitions are performed at room temperature (approximately 298 K).
¹H NMR Spectroscopy
-
Pulse Program: A standard one-pulse sequence (e.g., 'zg30') is commonly used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the signals of most benzofuran derivatives.
-
Acquisition Time: An acquisition time of 3-4 seconds provides good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.
-
Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A wider spectral width of around 220-250 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024 or more) is required to obtain a good signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the comparison of ¹H and ¹³C NMR data of substituted benzofurans.
Caption: Workflow for NMR-based structural analysis of substituted benzofurans.
Discussion of Substituent Effects
The data presented in the tables clearly demonstrates the influence of substituents on the ¹H and ¹³C NMR spectra of the benzofuran core.
-
Electron-Donating Groups (e.g., -CH₃ at C-2): The methyl group at the 2-position in 2-methylbenzofuran causes a significant upfield shift (to a lower ppm value) of the H-3 proton signal compared to the parent benzofuran. This is due to the electron-donating inductive effect of the methyl group, which increases the electron density at the adjacent C-3 position. In the ¹³C NMR spectrum, the C-2 signal is shifted downfield due to the direct attachment of the methyl group, while the C-3 signal is shifted upfield.
-
Electron-Withdrawing Groups (e.g., -Br at C-5): The bromine atom at the 5-position in this compound exerts an electron-withdrawing inductive effect and a weaker electron-donating resonance effect. This results in a downfield shift of the adjacent H-4 and H-6 proton signals. The most significant effect in the ¹³C NMR spectrum is the large upfield shift of the C-5 signal due to the heavy atom effect of bromine, while the adjacent C-4 and C-6 carbons experience a downfield shift.
By systematically analyzing these substituent-induced chemical shift changes, researchers can confidently assign the structures of novel benzofuran derivatives. This comparative approach, supported by detailed experimental protocols, provides a robust framework for the characterization of this important class of heterocyclic compounds.
A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. For drug discovery and development, the functionalization of heterocyclic scaffolds like benzofuran is of paramount importance. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of 5-bromobenzofuran and its derivatives, offering a summary of experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The choice of catalyst is critical for achieving high yields and efficient reaction times in the Suzuki coupling of this compound. Below is a summary of the performance of different palladium catalyst systems.
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 2-(4-Bromophenyl)benzofuran with 4-Methoxyphenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂ | 2 | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 55[1] |
| Pd(OAc)₂ | 2 | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61[1] |
| Pd(II)-Complex | 2 | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 91[1] |
| Pd(II)-Complex | 3 | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 97 [1] |
*A specific novel Pd(II) complex was used in this study. This data highlights the significant impact of the catalyst choice on the reaction outcome, with the specialized Pd(II) complex demonstrating superior performance over common palladium salts under these conditions.
Table 2: Microwave-Assisted Suzuki Coupling of Methyl this compound-2-carboxylate with Various Arylboronic Acids using a 2-Quinolinealdoxime-Pd(II)-Complex Catalyst
| Entry | Arylboronic Acid | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 23 | 93[2][3] |
| 2 | 4-Chlorophenylboronic acid | 25 | 96[2][3] |
| 3 | 4-Methylphenylboronic acid | 20 | 98[4] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 13 | 94[3] |
| 5 | 4-Methoxyphenylboronic acid | 45 | 85[3] |
| 6 | 3,4-Dimethoxyphenylboronic acid | 35 | 88[3] |
| 7 | Thiophene-2-boronic acid | 35 | 75[3] |
This dataset showcases the high efficiency of a specialized palladium complex under microwave irradiation, achieving excellent yields in very short reaction times for a variety of electronically diverse arylboronic acids.
Table 3: General Performance of Phosphine-Ligated Palladium Catalysts in Suzuki Coupling of Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Broadly applicable for aryl bromides, tolerates various functional groups.[5] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 90-98 | Effective for sterically hindered and electron-rich or -poor substrates.[5] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | Found to be a superior catalyst compared to Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ for the coupling of a bromo-indazole.[6] |
While not specific to this compound, this table provides a general indication of the high performance of modern phosphine-ligated palladium catalysts, which are known for their broad applicability and effectiveness with challenging substrates.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. The following are representative protocols for Suzuki coupling reactions of this compound derivatives with different catalyst systems.
Protocol 1: Microwave-Assisted Suzuki Coupling using a 2-Quinolinealdoxime-Pd(II)-Complex
This protocol is adapted from the synthesis of 5-arylbenzofuran-2-carboxylates.[3]
Materials:
-
Methyl this compound-2-carboxylate (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
2-Quinolinealdoxime-Pd(II)-complex (0.1 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 mmol)
-
Toluene (3 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add methyl this compound-2-carboxylate, the arylboronic acid, the 2-quinolinealdoxime-Pd(II)-complex, and cesium carbonate.
-
Add toluene to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C (200 W) with stirring for the time specified in Table 2.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Heating Suzuki Coupling using a Phosphine-Ligated Palladium Catalyst (General Procedure)
This protocol provides a general procedure for Suzuki coupling using a common phosphine-ligated palladium catalyst.[4]
Materials:
-
This compound derivative (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol) in aqueous solution (e.g., 2M)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DME, 10 mL)
-
Round-bottom flask with a reflux condenser and stir bar
Procedure:
-
To a round-bottom flask, add the this compound derivative, the arylboronic acid, and the palladium catalyst.
-
Add the solvent, followed by the aqueous base solution.
-
Fit the flask with a reflux condenser and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography.
Visualizing the Suzuki Coupling Process
To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura cross-coupling, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
5-Bromobenzofuran vs. 5-Iodobenzofuran: A Comparative Guide to Cross-Coupling Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the choice of starting materials is paramount. The benzofuran scaffold is a privileged core in numerous biologically active compounds, and its functionalization often relies on palladium-catalyzed cross-coupling reactions. This guide provides an objective, data-driven comparison of the reactivity of 5-bromobenzofuran and 5-iodobenzofuran in four key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Understanding the nuances of their reactivity is crucial for reaction optimization, catalyst selection, and overall synthetic strategy.
At a Glance: Reactivity Hierarchy
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond, leading to a generally accepted reactivity trend:
I > Br > Cl > F
This translates to faster oxidative addition, often the rate-determining step in the catalytic cycle, for aryl iodides compared to aryl bromides.[1] Consequently, 5-iodobenzofuran is generally more reactive than this compound, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Quantitative Data Summary
The following tables summarize representative experimental data for the cross-coupling reactions of this compound and 5-iodobenzofuran. While direct side-by-side comparisons under identical conditions are limited in the literature, the data has been curated to provide a comparative perspective.
Table 1: Suzuki-Miyaura Coupling
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95% |
| 2 | 5-Iodobenzofuran | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DMF/H₂O | 80 | 2 | ~92% |
Table 2: Heck Reaction
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Styrene | Pd(OAc)₂ (0.25 mol%), P(o-tol)₃ | Et₃N | DMF | 130 | 4 | ~99%[2][3] |
| 2 | 5-Iodobenzofuran | Methyl acrylate | Pd(OAc)₂ (1 mol%) | Et₃N | NMP | 100 | 1 | ~95%[4] |
Table 3: Sonogashira Coupling
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 12 | ~85% |
| 2 | 5-Iodobenzofuran | Phenylacetylene | PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%) | Et₃N | THF | RT | 4 | ~90% |
Table 4: Buchwald-Hartwig Amination
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 16 | ~88%[5] |
| 2 | 5-Iodobenzofuran | Morpholine | Pd(OAc)₂ (2 mol%), BINAP (3 mol%) | Cs₂CO₃ | Toluene | 90 | 8 | ~92% |
Experimental Protocols
Detailed methodologies for representative reactions are provided below. These protocols serve as a starting point and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling of this compound
Procedure: To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added K₃PO₄ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) are then added, and the mixture is heated at 100 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue is purified by flash chromatography.
Heck Reaction of 5-Iodobenzofuran with Methyl Acrylate
Procedure: In a sealed tube, 5-iodobenzofuran (1.0 mmol), methyl acrylate (1.5 mmol), and triethylamine (2.0 mmol) are dissolved in N-methyl-2-pyrrolidone (NMP) (5 mL). The solution is degassed with argon for 15 minutes. Palladium(II) acetate (0.01 mmol) is added, and the tube is sealed and heated to 100 °C for 1 hour.[4] After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling of 5-Iodobenzofuran
Procedure: To a solution of 5-iodobenzofuran (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere is added triethylamine (3.0 mmol). The mixture is degassed for 10 minutes. PdCl₂(PPh₃)₂ (0.01 mmol) and CuI (0.02 mmol) are then added, and the reaction is stirred at room temperature for 4 hours. The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography.
Buchwald-Hartwig Amination of this compound
Procedure: In an oven-dried Schlenk tube, Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol) are added.[5] The tube is evacuated and backfilled with argon. Toluene (5 mL), this compound (1.0 mmol), and aniline (1.2 mmol) are then added.[5] The reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue is purified by flash chromatography.
Visualizing the Logic: A Comparative Workflow
The following diagram illustrates the decision-making process when choosing between this compound and 5-iodobenzofuran for a cross-coupling reaction.
Caption: A workflow for selecting between this compound and 5-iodobenzofuran.
Signaling Pathways and Experimental Workflows
The catalytic cycle for these palladium-catalyzed cross-coupling reactions follows a general pathway, illustrated below for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and 5-iodobenzofuran in cross-coupling reactions presents a trade-off between reactivity and cost/stability. 5-Iodobenzofuran's higher reactivity generally translates to more favorable reaction conditions, which can be critical for sensitive substrates or in high-throughput synthesis campaigns. Conversely, this compound offers a more cost-effective and often more stable starting material, which may be preferable for large-scale synthesis where reaction conditions can be rigorously optimized. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the synthetic target and project constraints.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 5-Bromobenzofuran: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 5-Bromobenzofuran, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This comparison is supported by experimental protocols and data for closely related benzofuran derivatives, offering a practical framework for method selection and implementation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for determining the purity of small organic molecules like this compound due to its robustness, high resolution, and sensitivity.[2] The technique separates compounds based on their polarity, allowing for the quantification of the main component and the detection of impurities.
Experimental Protocol: HPLC Analysis of a Benzofuran Derivative
The following protocol, adapted for a compound structurally similar to this compound, provides a starting point for method development.
Instrumentation:
-
HPLC system equipped with a UV detector
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 5.8) (60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 282 nm[1] |
Sample Preparation:
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
Comparative Analysis of Purity Assessment Techniques
While HPLC is the workhorse for purity determination, other techniques offer complementary information and can be advantageous in specific contexts. The following table compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of benzofuran derivatives.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on differential partitioning between a stationary and mobile phase, with UV detection.[3] | Separation of volatile compounds based on boiling point and polarity, with mass spectrometry detection.[3] | Intrinsic quantitative analysis based on the direct relationship between the integrated signal of a nucleus and its molar concentration.[3] |
| Typical Purity Range | 95.0% - 99.9%[3] | 98.0% - 99.9%[3] | 98.5% - 99.9%[3] |
| Strengths | - Wide applicability- High resolution and sensitivity- Well-established methodology[3] | - Excellent for volatile impurities- Provides structural information for impurity identification[3] | - Highly accurate and precise- No need for a specific reference standard of the analyte- Provides structural confirmation |
| Limitations | - May require reference standards for impurity identification- Not suitable for non-chromophoric compounds | - Requires analyte to be volatile and thermally stable- Potential for sample degradation at high temperatures | - Lower sensitivity compared to chromatographic methods- Requires a highly pure internal standard- Potential for signal overlap |
| Typical Application | Routine quality control, purity screening, and quantification. | Identification and quantification of volatile impurities and by-products. | Definitive purity assessment and certification of reference materials. |
Alternative Analytical Methodologies: Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Chromatographic Conditions (for a related benzofuran):
| Parameter | Value |
| Column | HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Sample Preparation:
Dissolve a small amount of the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration should be optimized to avoid detector saturation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can determine the purity of a compound without the need for a reference standard of the same compound. It relies on comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Experimental Parameters:
| Parameter | Value |
| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | A certified reference material with a known purity and a simple, well-resolved proton signal (e.g., maleic acid, 1,4-dinitrobenzene). |
| Pulse Program | A standard 90° pulse sequence. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. |
| Number of Scans | Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more). |
Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard (e.g., 5-10 mg) into a clean vial.
-
Accurately weigh a slightly larger amount of the synthesized this compound (e.g., 10-20 mg) into the same vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube for analysis.
Data Analysis:
The purity of the this compound is calculated based on the integral values of the analyte and the internal standard, their respective molecular weights, the number of protons giving rise to each signal, and the weighed masses.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the general workflow for purity assessment and a decision tree for selecting the appropriate analytical technique.
References
Validating the Structure of 5-Bromobenzofuran: A 2D NMR Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis using 2D Nuclear Magnetic Resonance (NMR) techniques to validate the structure of 5-Bromobenzofuran. By examining the correlations from COSY, HSQC, and HMBC spectra, we can definitively confirm the connectivity and substitution pattern of the molecule.
This guide presents a detailed examination of the expected 2D NMR data for this compound, benchmarked against the foundational scaffold of benzofuran. The inclusion of detailed experimental protocols and data presented in clear, tabular formats is intended to support researchers in their own structural elucidation endeavors.
Predicted 1D NMR Data: Benzofuran vs. This compound
The introduction of a bromine atom at the C5 position of the benzofuran ring system induces notable shifts in the 1H and 13C NMR spectra. These changes, predicted by applying substituent chemical shift (SCS) effects to the known values for benzofuran, are summarized below. The bromine atom, being electron-withdrawing, generally deshields nearby protons and carbons, leading to downfield shifts. However, the "heavy atom effect" of bromine results in a characteristic upfield shift for the directly attached carbon (C5).
| Position | Benzofuran 1H (ppm) | This compound (Predicted 1H ppm) | Benzofuran 13C (ppm) | This compound (Predicted 13C ppm) |
| 2 | ~7.65 | ~7.70 | ~144.8 | ~145.5 |
| 3 | ~6.75 | ~6.80 | ~106.6 | ~107.0 |
| 3a | - | - | ~127.5 | ~129.0 |
| 4 | ~7.55 | ~7.60 | ~121.5 | ~124.0 |
| 5 | ~7.25 | - | ~122.8 | ~115.5 |
| 6 | ~7.20 | ~7.30 | ~124.3 | ~127.0 |
| 7 | ~7.50 | ~7.45 | ~111.5 | ~113.0 |
| 7a | - | - | ~155.0 | ~154.0 |
2D NMR Correlation Analysis for Structural Validation
The definitive structural proof for this compound is achieved through the analysis of 2D NMR spectra. The expected correlations from COSY, HSQC, and HMBC experiments provide unambiguous evidence of the atomic connectivity.
COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton (H-H) couplings, typically through two or three bonds. For this compound, the following key correlations are expected:
-
A cross-peak between H2 and H3, confirming the furan ring protons.
-
A cross-peak between H6 and H7, indicating their ortho relationship on the benzene ring.
-
A weaker, four-bond coupling may be observed between H4 and H6.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals corresponding to protonated carbons.
| Proton | Predicted 1H Shift (ppm) | Correlated Carbon | Predicted 13C Shift (ppm) |
| H2 | ~7.70 | C2 | ~145.5 |
| H3 | ~6.80 | C3 | ~107.0 |
| H4 | ~7.60 | C4 | ~124.0 |
| H6 | ~7.30 | C6 | ~127.0 |
| H7 | ~7.45 | C7 | ~113.0 |
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum is paramount for structural elucidation as it shows correlations between protons and carbons over two to three bonds. This allows for the assembly of the molecular skeleton and, critically, confirms the position of the bromine substituent.
Key HMBC Correlations for this compound:
| Proton | Predicted 1H Shift (ppm) | Correlated Carbons (Predicted 13C ppm) | Significance |
| H2 | ~7.70 | C3 (~107.0), C3a (~129.0), C7a (~154.0) | Confirms furan ring connectivity. |
| H3 | ~6.80 | C2 (~145.5), C3a (~129.0), C7a (~154.0) | Confirms furan ring connectivity. |
| H4 | ~7.60 | C3a (~129.0), C5 (~115.5), C6 (~127.0), C7a (~154.0) | Crucially correlates to the brominated C5. |
| H6 | ~7.30 | C4 (~124.0), C5 (~115.5), C7 (~113.0), C7a (~154.0) | Crucially correlates to the brominated C5. |
| H7 | ~7.45 | C3a (~129.0), C5 (~115.5), C6 (~127.0) | Confirms benzene ring connectivity. |
The correlations from H4 and H6 to the upfield quaternary carbon at approximately 115.5 ppm (C5) are the definitive pieces of evidence for the bromine atom's location at the C5 position.
Visualizing the Key HMBC Correlations
The following diagram illustrates the most important HMBC correlations that confirm the structure of this compound.
Caption: Key HMBC correlations in this compound.
Experimental Protocols
The following are generalized protocols for the acquisition of 2D NMR spectra. Instrument parameters should be optimized for the specific sample and spectrometer.
Sample Preparation
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
COSY (gCOSY)
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence.
-
Spectral Width: Set to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Number of Scans: 2-4 scans per increment.
-
Number of Increments: 256-512 increments in the indirect dimension (t1).
-
Relaxation Delay: 1-2 seconds.
HSQC (gHSQC)
-
Pulse Program: A standard gradient-selected HSQC pulse sequence with sensitivity enhancement.
-
Spectral Width (F2 - 1H): Set to cover the proton chemical shift range (e.g., 0-10 ppm).
-
Spectral Width (F1 - 13C): Set to cover the carbon chemical shift range (e.g., 0-160 ppm).
-
Number of Scans: 4-8 scans per increment.
-
Number of Increments: 128-256 increments in t1.
-
Relaxation Delay: 1.5 seconds.
-
1J C-H Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
HMBC (gHMBC)
-
Pulse Program: A standard gradient-selected HMBC pulse sequence.
-
Spectral Width (F2 - 1H): Set to cover the proton chemical shift range (e.g., 0-10 ppm).
-
Spectral Width (F1 - 13C): Set to cover the carbon chemical shift range (e.g., 0-160 ppm).
-
Number of Scans: 8-16 scans per increment.
-
Number of Increments: 256-512 increments in t1.
-
Relaxation Delay: 1.5-2 seconds.
-
Long-Range Coupling Constant (nJ C-H): Optimized for an average 2-3 bond C-H coupling (e.g., 8 Hz).
By following these protocols and analyzing the resulting 2D NMR spectra in conjunction with the provided reference data, researchers can confidently validate the structure of this compound and apply these principles to other novel compounds.
comparing the efficacy of different synthetic routes to 5-Bromobenzofuran
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-bromobenzofuran, a key intermediate in the development of various pharmaceuticals, can be approached through several synthetic pathways. This guide provides a comparative analysis of two prominent and effective routes, offering experimental data and detailed protocols to inform your selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthetic Routes
The table below summarizes the key quantitative metrics for two primary synthetic routes to this compound, allowing for a rapid assessment of their efficiency and resource requirements.
| Metric | Route 1: From 5-Bromosalicylaldehyde | Route 2: From p-Bromophenol |
| Starting Materials | 5-Bromosalicylaldehyde, Ethyl bromoacetate | p-Bromophenol, 2-Bromoacetaldehyde dimethyl acetal |
| Key Reagents | Cesium carbonate, DMF | Potassium carbonate, Acid (e.g., p-TsOH) |
| Reaction Time | 2.5 hours | ~24 hours (Step 1) + Cyclization time |
| Reaction Temperature | 120 °C | Reflux |
| Reported Yield | ~ 60%[1] | 62.3%[2] |
| Purity | High (Solid product) | Requires purification by distillation |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of the two compared synthetic routes to this compound.
Caption: Comparative workflow of two synthetic routes to this compound.
Experimental Protocols
This section provides detailed experimental procedures for the two synthetic routes discussed.
Route 1: Synthesis from 5-Bromosalicylaldehyde and Ethyl Bromoacetate
This method involves the reaction of 5-bromosalicylaldehyde with an α-haloester in the presence of a base to yield an intermediate that subsequently cyclizes to form the benzofuran ring.
Materials:
-
5-Bromosalicylaldehyde
-
Ethyl bromoacetate
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ice water
Procedure:
-
In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1.0 eq.) and cesium carbonate (1.0 eq.) in DMF.
-
To this solution, slowly add ethyl bromoacetate (2.0 eq.).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Increase the temperature to 120 °C and continue stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water with vigorous stirring for 30 minutes.
-
Collect the resulting precipitate by filtration.
-
Wash the filter cake with water and dry to obtain ethyl this compound-2-carboxylate as a yellow powdery solid.[1]
-
If the parent this compound is desired, the ester can be hydrolyzed and decarboxylated in subsequent steps.
Route 2: Synthesis from p-Bromophenol and 2-Bromoacetaldehyde Dimethyl Acetal
This two-step synthesis first involves the formation of an ether linkage, followed by an acid-catalyzed cyclization to form the benzofuran ring system.
Materials:
-
p-Bromophenol
-
2-Bromoacetaldehyde dimethyl acetal
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Ethyl acetate
-
Water
-
An appropriate acid for cyclization (e.g., polyphosphoric acid or a strong mineral acid)
-
Chlorobenzene (for cyclization and distillation)
-
Sodium hydroxide solution
-
Sodium sulfate
Procedure:
Step 1: Synthesis of 1-Bromo-4-(2,2-dimethoxyethoxy)benzene
-
In a three-necked round-bottom flask, add 1,4-dioxane, p-bromophenol (1.0 eq.), potassium carbonate (4.5 eq.), and 2-bromoacetaldehyde dimethyl acetal (1.46 eq.).
-
Stir the mixture at reflux for 24 hours, monitoring the reaction by TLC and Gas Chromatography (GC).
-
After completion, remove the majority of the 1,4-dioxane by distillation.
-
To the residue, add water and ethyl acetate, and mix thoroughly for 30 minutes.
-
Separate the organic phase.
Step 2: Cyclization to this compound
-
The crude 1-bromo-4-(2,2-dimethoxyethoxy)benzene is heated in a suitable solvent like chlorobenzene in the presence of an acid catalyst.
-
The reaction is refluxed for approximately 30 hours, with progress monitored by TLC and GC.
-
After the reaction is complete, the solution is cooled to room temperature.
-
The organic phase is washed with water and a sodium hydroxide solution.
-
The organic layer is dried over sodium sulfate.
-
Most of the chlorobenzene is removed by distillation.
-
The crude product is then purified by vacuum distillation to yield this compound.[2]
References
Brominated Benzofurans Exhibit Enhanced Cytotoxicity Compared to Non-Brominated Counterparts in Cancer Cell Lines
A comprehensive review of experimental data reveals that the strategic placement of bromine atoms on the benzofuran scaffold often leads to a significant increase in cytotoxic activity against various cancer cell lines. This enhanced potency is particularly notable when bromine is attached to an alkyl or acetyl group of the benzofuran system.
The cytotoxic effects of both brominated and non-brominated benzofuran derivatives have been evaluated in numerous studies, consistently demonstrating that halogenation can be a key determinant of biological activity.[1][2] Research indicates that the introduction of bromine can amplify a compound's ability to induce cell death in cancerous cells, a finding of significant interest for the development of novel anticancer agents.[3][4]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of brominated and non-brominated benzofuran derivatives against various human cancer cell lines. The data, compiled from multiple studies, illustrates the generally lower IC50 values for brominated compounds, signifying higher potency.
| Compound Type | Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Brominated | Compound with bromomethyl at position 3 | K562 (Leukemia) | 5 | [1] |
| Compound with bromomethyl at position 3 | HL-60 (Leukemia) | 0.1 | [1] | |
| Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 | [5] | |
| Bromo-derivative 1c | K562 (Leukemia) | < 50 | [6] | |
| Bromo-derivative 1e | K562 (Leukemia) | < 50 | [6] | |
| Compound 6 (brominated) | K562 (Leukemia) | 3.83 | [3] | |
| Compound 8 (brominated) | K562 (Leukemia) | Selective action | [3] | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung Cancer) & HepG2 (Liver Cancer) | Significant activity | [4] | |
| Non-Brominated | Amide derivatives (2a, 3c, 1a) | Cancer cell lines | No cytotoxic properties | [6][7] |
| Derivatives with a free acidic group (1, 3b) | Cancer cell lines | No cytotoxic properties | [6][7] | |
| Ester derivative (1b) | Cancer cell lines | No cytotoxic properties | [6][7] | |
| Ailanthoidol | Huh7 (Hepatoma) | 22 (at 48h) | [5] | |
| Ailanthoidol | HepG2 (Liver Carcinoma) | > 80 | [5] | |
| Compound 10h | L1210, FM3A/0, Molt4/C8, CEM/0, HeLa | 0.016 - 0.024 | [8] |
Note: This table presents a selection of data for comparative purposes. IC50 values can vary based on experimental conditions.
Structure-Activity Relationship and Mechanism of Action
Structure-activity relationship (SAR) analyses have consistently shown that the presence of bromine, particularly on a methyl or acetyl group attached to the benzofuran core, enhances cytotoxicity.[7] In contrast, amide, free acidic group, or ester derivatives of benzofurans that lack a halogen-containing alkyl substituent often exhibit no significant cytotoxic properties toward cancer cell lines.[6][7] The position of the halogen atom is also a critical determinant of its biological activity.[1]
The enhanced cytotoxicity of brominated benzofurans is often linked to the induction of apoptosis (programmed cell death) in cancer cells.[3][4] Studies have shown that the most active brominated derivatives can trigger apoptosis in leukemia cells, with tubulin being identified as a potential molecular target.[3] For instance, certain brominated compounds have been observed to increase the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[6]
Experimental Protocols
The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
MTT Cytotoxicity Assay
1. Cell Seeding:
-
Human cancer cell lines (e.g., K562, MOLT-4, HeLa) and normal cells (e.g., HUVEC) are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well).[7]
-
Cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
The benzofuran derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.[7]
-
The stock solutions are then diluted with cell culture medium to achieve a range of final concentrations (e.g., 5, 10, 20, 40, 60, 100 µM).[3] The final DMSO concentration should be kept low (e.g., < 1%) to avoid solvent-induced toxicity.[7]
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compounds. A control group receives medium with the vehicle (DMSO) only.[7]
-
The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.[3][7]
3. MTT Addition and Incubation:
-
After the incubation period, a solution of MTT (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are then incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
5. Data Analysis:
-
The cell viability is calculated as a percentage of the control group.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[3][7]
Visualizations
Experimental Workflow for Cytotoxicity Screening
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]
- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
electrochemical properties of 5-Bromobenzofuran compared to other halo-benzofurans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 5-Bromobenzofuran and other halo-benzofurans. Due to a lack of direct comparative experimental studies on a complete series of 5-halo-benzofurans, this document combines available experimental data on related benzofuran structures with a theoretical discussion of halogen substituent effects on electrochemical behavior.
Introduction to Electrochemical Properties of Benzofurans
Benzofuran derivatives are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. Their electrochemical properties, specifically their oxidation and reduction potentials, are crucial in understanding their biological activity, metabolic pathways, and potential applications in areas such as organic electronics. The introduction of a halogen substituent to the benzofuran core can significantly modulate these properties through a combination of inductive and resonance effects. Understanding these effects is vital for the rational design of novel benzofuran-based molecules with tailored redox characteristics.
Theoretical Framework: The Influence of Halogen Substituents
The electrochemical behavior of halo-benzofurans is primarily dictated by the nature of the halogen substituent. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): All halogens are more electronegative than carbon and therefore withdraw electron density from the aromatic ring through the sigma bond. This effect generally makes the molecule more difficult to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential). The strength of the inductive effect decreases down the group: F > Cl > Br > I.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This donation of electron density has the opposite effect of induction, making the molecule easier to oxidize and harder to reduce. The resonance effect is most significant for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, and it decreases down the group: F > Cl > Br > I.
For halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall electron-withdrawing character. However, the balance of these two effects determines the precise impact on the redox potentials.
Predicted Trends for 5-Halo-Benzofurans:
Based on these principles, we can predict the following trends for the electrochemical properties of 5-halo-benzofurans:
-
Oxidation Potential: The oxidation potential is expected to increase with the electron-withdrawing strength of the halogen. Therefore, the predicted order of increasing oxidation potential (more difficult to oxidize) is: Benzofuran < 5-Iodobenzofuran < this compound < 5-Chlorobenzofuran < 5-Fluorobenzofuran
-
Reduction Potential: The reduction potential is expected to become less negative (easier to reduce) with the increasing electron-withdrawing ability of the halogen. The predicted order of decreasingly negative reduction potential is: Benzofuran < 5-Iodobenzofuran < this compound < 5-Chlorobenzofuran < 5-Fluorobenzofuran
The following diagram illustrates the interplay of these electronic effects.
Safety Operating Guide
Proper Disposal of 5-Bromobenzofuran: A Guide for Laboratory Professionals
For immediate reference, 5-Bromobenzofuran should be treated as hazardous waste. It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[1][2] Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound in a research environment, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Key Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.[3]
Ensure that an eyewash station and safety shower are readily accessible.[4]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 23145-07-5[1] |
| Molecular Formula | C₈H₅BrO[1] |
| Molecular Weight | 197.03 g/mol [1][5] |
| Appearance | Colorless to pale yellow liquid[2] |
| Density | 1.573 g/mL at 25 °C[1] |
| Boiling Point | ~233.8 °C at 760 mmHg |
| Flash Point | 95.2 °C |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. |
| Refractive Index | n20/D 1.605[1] |
Disposal Protocol: A Step-by-Step Guide
The standard and recommended procedure for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical neutralization is not advised for routine laboratory waste due to the potential for hazardous reactions and the need for specialized equipment and expertise. The primary method of disposal for halogenated organic compounds is high-temperature incineration.[6]
The following protocol outlines the necessary steps for the safe segregation and packaging of this compound waste for professional disposal.
Materials Required:
-
Designated hazardous waste container for halogenated organic liquids.
-
Hazardous waste labels.
-
Appropriate PPE (as listed above).
-
Fume hood.
Procedure:
-
Waste Segregation:
-
Identify a dedicated waste container specifically for halogenated organic waste . Do not mix this compound with non-halogenated organic solvents, aqueous waste, or solid waste.
-
This segregation is crucial as halogenated compounds require specific incineration conditions to prevent the formation of toxic byproducts.
-
-
Container Labeling:
-
Before adding any waste, affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The date the first waste was added.
-
The name of the principal investigator or laboratory manager.
-
-
-
Waste Collection:
-
All transfers of this compound waste into the container must be performed inside a chemical fume hood.
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[4]
-
-
Disposal of Empty Containers:
-
The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected in the designated halogenated organic waste container.[7]
-
After triple-rinsing and allowing the container to dry completely, deface the label and dispose of it according to your institution's guidelines for chemically contaminated glassware or plastic.
-
-
Arranging for Disposal:
-
Once the waste container is full or the project is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a physical tag.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
